N-Desethyl Acetildenafil
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-[2-ethoxy-5-(2-piperazin-1-ylacetyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3/c1-4-6-17-20-21(28(3)27-17)23(31)26-22(25-20)16-13-15(7-8-19(16)32-5-2)18(30)14-29-11-9-24-10-12-29/h7-8,13,24H,4-6,9-12,14H2,1-3H3,(H,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOQBTNHLQVMQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCNCC4)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611626 | |
| Record name | 5-{2-Ethoxy-5-[(piperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147676-55-9 | |
| Record name | N-Desethyl acetildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-{2-Ethoxy-5-[(piperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESETHYL ACETILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3W510HP37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Desethyl Acetildenafil chemical structure and properties
An In-Depth Technical Guide to N-Desethyl Acetildenafil: Structure, Properties, and Analysis
Executive Summary
N-Desethyl Acetildenafil is a potent synthetic compound belonging to the phosphodiesterase type 5 (PDE5) inhibitor class of drugs. Structurally, it is an analogue of Acetildenafil and a derivative of Sildenafil, the active ingredient in Viagra®.[1] Its emergence is primarily noted in the forensic analysis of unapproved "herbal" or "natural" supplements marketed for erectile dysfunction, where it is used as an undeclared adulterant to provide a pharmacological effect.[2] This guide provides a comprehensive technical overview of N-Desethyl Acetildenafil for researchers, analytical scientists, and drug development professionals. It covers the compound's chemical structure and properties, proposed synthesis, mechanism of action, and detailed analytical methodologies for its identification and quantification. The document emphasizes the scientific rationale behind these methods and addresses the toxicological and regulatory implications of this unapproved substance.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's chemical identity is the foundation of all further research and analysis. N-Desethyl Acetildenafil is defined by its unique molecular structure, which differentiates it from its parent compounds, Sildenafil and Acetildenafil.
Chemical Structure
The core structure of N-Desethyl Acetildenafil consists of a pyrazolopyrimidinone ring system linked to an ethoxyphenyl group. The key distinguishing feature is the piperazinylacetyl moiety attached to the phenyl ring. Unlike Acetildenafil, which has an N-ethylpiperazine group, N-Desethyl Acetildenafil possesses a terminal piperazine ring without the ethyl substitution.
Caption: Mechanism of action of N-Desethyl Acetildenafil via PDE5 inhibition.
Proposed Synthesis and Characterization
While specific manufacturing processes for illicitly produced N-Desethyl Acetildenafil are not published, a plausible synthetic route can be derived from established methods for sildenafil and its analogues. [3][4]The synthesis involves the construction of the core pyrazolopyrimidinone structure followed by the attachment of the substituted phenyl ring.
Proposed Synthesis Workflow
The key final step in the synthesis of related compounds is typically the coupling of a sulfonyl chloride or an activated carboxylic acid derivative with the appropriate piperazine. For N-Desethyl Acetildenafil, this would involve the reaction of a 5-(2-ethoxy-5-(chloroacetyl)phenyl) substituted pyrazolopyrimidinone intermediate with piperazine.
Caption: A plausible synthetic workflow for N-Desethyl Acetildenafil.
Illustrative Protocol: Final Coupling Step
This protocol describes a plausible method for the final step, providing a self-validating system through defined stoichiometry and reaction monitoring.
Objective: To synthesize N-Desethyl Acetildenafil via nucleophilic substitution.
Materials:
-
5-(5-(2-chloroacetyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Intermediate 2, 1.0 eq)
-
Piperazine (2.5 eq, excess to minimize double alkylation and act as a base)
-
Acetonitrile (anhydrous, as solvent)
-
Potassium Carbonate (K₂CO₃, 2.0 eq, as an acid scavenger)
-
Thin Layer Chromatography (TLC) system (e.g., Silica gel, 95:5 DCM:Methanol)
Procedure:
-
Reactor Setup: To a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Intermediate 2 (1.0 eq) and anhydrous acetonitrile.
-
Reagent Addition: Add Potassium Carbonate (2.0 eq) followed by Piperazine (2.5 eq) to the stirring suspension at room temperature.
-
Causality: The use of an inorganic base (K₂CO₃) is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. An excess of piperazine also serves this purpose while maximizing the reaction rate.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC every 1-2 hours. The disappearance of the starting material spot (Intermediate 2) and the appearance of a new, more polar product spot indicates reaction progression.
-
Work-up: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane and wash with water to remove excess piperazine and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using LC-MS, ¹H-NMR, and ¹³C-NMR spectroscopy.
Analytical Methodologies
The clandestine nature of N-Desethyl Acetildenafil necessitates robust and sensitive analytical methods for its detection and quantification in complex matrices like herbal supplements and biological fluids. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.
Protocol: LC-MS/MS for Quantification
This protocol provides a self-validating framework for the reliable analysis of N-Desethyl Acetildenafil.
1. Principle and Justification: LC-MS/MS offers exceptional selectivity and sensitivity. The liquid chromatography step separates the target analyte from matrix interferences. The tandem mass spectrometer provides two levels of mass filtering: the first (Q1) isolates the parent ion of N-Desethyl Acetildenafil (m/z 439.2), and the second (Q3) detects specific fragment ions generated after collision-induced dissociation (CID), ensuring unambiguous identification.
2. Detailed Experimental Protocol:
-
Sample Preparation (Herbal Supplement Matrix):
-
Homogenize the sample (e.g., powder from a capsule).
-
Accurately weigh 100 mg of the homogenate into a centrifuge tube.
-
Add 10 mL of methanol and an internal standard (e.g., Sildenafil-d8).
-
Vortex for 2 minutes, then sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
Liquid Chromatography (LC) Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm) | Provides excellent retention and separation for moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote analyte ionization (protonation). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS, balancing speed and separation efficiency. |
| Gradient | 10% B to 95% B over 8 min, hold 2 min, re-equilibrate | A gradient ensures that analytes with different polarities are eluted as sharp peaks. |
| Injection Volume | 5 µL | A small volume minimizes column overload and peak distortion. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity for better chromatographic performance. |
-
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The multiple nitrogen atoms in the structure are readily protonated. |
| MRM Transitions | Quantifier: 439.2 -> 313.2Qualifier: 439.2 -> 99.1 | The quantifier is typically the most intense, stable fragment for reproducibility. The qualifier confirms identity. |
| Collision Energy | Optimized for each transition (e.g., 20-35 eV) | The energy must be sufficient to produce characteristic fragments but not so high as to cause excessive fragmentation. |
| Source Temp. | 500°C | Ensures efficient desolvation of the ESI droplets. |
Analytical Workflow Diagram
Caption: Standard workflow for the analysis of N-Desethyl Acetildenafil.
Toxicological Profile and Regulatory Considerations
Inferred Toxicological Risks
N-Desethyl Acetildenafil has not undergone the rigorous preclinical and clinical testing required for approved pharmaceuticals. [2]Therefore, its safety profile is unknown. [2]However, based on its mechanism of action as a PDE5 inhibitor, it can be expected to share a similar side-effect profile with sildenafil, which may include:
-
Headache, flushing, and dyspepsia [5][6]* Visual disturbances, such as changes in color vision [5]* Hypotension, especially when combined with nitrates, which can lead to severe cardiovascular events [7]* Potential for drug-drug interactions, as it is likely metabolized by cytochrome P450 enzymes like CYP3A4 [6][7] The unknown purity and dosage of N-Desethyl Acetildenafil in adulterated products pose a significant health risk to consumers. [2]
Regulatory Status
N-Desethyl Acetildenafil is an unapproved drug. [2]Its sale for human consumption is illegal in most jurisdictions. The presence of such analogues in consumer products is an attempt to circumvent drug laws and patent protections. [2]Regulatory bodies like the U.S. FDA actively monitor for such adulterants. For research purposes, it is available from specialized chemical suppliers but is strictly intended for laboratory use and not for human or animal consumption. [8][9]
Conclusion
N-Desethyl Acetildenafil represents a significant challenge for both regulatory enforcement and public health. As a potent, unapproved analogue of sildenafil, its characterization is of paramount importance for forensic laboratories. This guide has detailed its chemical structure, physicochemical properties, and pharmacological mechanism. Furthermore, it has provided robust, scientifically-grounded frameworks for its plausible synthesis and, most critically, its definitive analysis by LC-MS/MS. A thorough understanding of these technical aspects is essential for scientists working to identify and control the distribution of this and other emerging designer drug analogues.
References
-
PubChem. N-Desethyl acetildenafil | C23H30N6O3 | CID 135564684. [Link]
-
Veeprho. N-Desethyl Acetildenafil | CAS 147676-55-9. [Link]
-
Wikipedia. Acetildenafil. [Link]
-
National Center for Biotechnology Information. PDE5 Inhibitors - StatPearls. [Link]
-
World Health Organization. Critical review report N-Desethyl-isotonitazene. [Link]
-
Wiley Online Library. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. [Link]
-
National Center for Biotechnology Information. Sildenafil - StatPearls. [Link]
-
U.S. Department of Justice Drug Enforcement Administration. Temporary Schedule I Placement of N-desethyl isotonitazene. [Link]
-
PubMed. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. [Link]
-
MDPI. A Facile, Improved Synthesis of Sildenafil and Its Analogues. [Link]
-
PubMed. Sildenafil-associated hepatoxicity: a review of the literature. [Link]
-
PubMed. Sildenafil: clinical toxicology profile. [Link]
-
ExchangeCME.com. The Mechanism of Action of Phosphodiesterase Type 5 Inhibitors in the Treatment of Lower Urinary Tract Symptoms Related. [Link]
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- 2. Acetildenafil - Wikipedia [en.wikipedia.org]
- 3. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Facile, Improved Synthesis of Sildenafil and Its Analogues | MDPI [mdpi.com]
- 5. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. N-Desethyl Acetildenafil | CAS 147676-55-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Monograph: N-Desethyl Acetildenafil as a PDE5 Inhibitor
Executive Summary
N-Desethyl Acetildenafil (NDA) is a synthetic structural analog of Sildenafil (Viagra®), belonging to the pyrazolopyrimidinone class of compounds. It acts as a potent, competitive inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] NDA is primarily identified as a pharmacologically active metabolite of Acetildenafil (Hongdenafil) or as a distinct designer drug in "all-natural" dietary supplements intended to evade regulatory screening.
This guide provides a comprehensive technical analysis of NDA, detailing its chemical architecture, mechanism of action, and the experimental protocols required to characterize its inhibitory potency (
Chemical Architecture & SAR Analysis
Understanding the structural deviation of NDA from Sildenafil is critical for predicting its binding affinity and metabolic profile.
Structural Homology
-
Core Scaffold: Both compounds share a pyrazolo[4,3-d]pyrimidin-7-one nucleus, which mimics the purine ring of cGMP, allowing for competitive binding at the PDE5 catalytic site.
-
Modification 1 (The "Acetildenafil" Shift): Unlike Sildenafil, which possesses a sulfonamide moiety (
) at the 5-position of the phenyl ring, NDA features an acetyl group ( ). This modification alters the lipophilicity and electronic distribution of the molecule but retains the spatial volume necessary for the active site pocket. -
Modification 2 (The "Desethyl" Shift): The piperazine ring in Acetildenafil is N-ethylated. In NDA, this ethyl group is absent, resulting in a secondary amine. This increases polarity and potentially alters metabolic clearance rates compared to the parent compound.
| Compound | Core Structure | 5-Position Substituent | Piperazine Substituent | Molecular Weight |
| Sildenafil | Pyrazolopyrimidinone | Sulfonyl | N-Methyl | 474.6 g/mol |
| Acetildenafil | Pyrazolopyrimidinone | Acetyl | N-Ethyl | 466.6 g/mol |
| N-Desethyl Acetildenafil | Pyrazolopyrimidinone | Acetyl | Hydrogen (Secondary Amine) | 438.5 g/mol |
Mechanism of Action: The NO/cGMP Pathway[1]
NDA functions as a peripheral vasodilator by amplifying the nitric oxide (NO) signaling cascade.
Signaling Cascade
-
Initiation: Sexual stimulation triggers the release of NO from non-adrenergic, non-cholinergic (NANC) neurons and endothelial cells.
-
Synthesis: NO diffuses into vascular smooth muscle cells (VSMC) and activates Guanylyl Cyclase (sGC).[1]
-
Cyclization: Activated sGC catalyzes the conversion of Guanosine Triphosphate (GTP) to Cyclic Guanosine Monophosphate (cGMP).
-
Effector Activation: cGMP activates Protein Kinase G (PKG).[2]
-
Relaxation: PKG phosphorylates ion channels (reducing intracellular
) and contractile proteins, leading to smooth muscle relaxation and vasodilation.[2] -
Termination (Inhibition Target): The enzyme PDE5 normally hydrolyzes cGMP into inactive 5'-GMP, terminating the signal. NDA competitively binds to the catalytic domain of PDE5, preventing this hydrolysis and maintaining elevated cGMP levels.
Pathway Visualization
Caption: The NO/cGMP signaling pathway illustrating the specific competitive inhibition point of N-Desethyl Acetildenafil against PDE5.
Pharmacodynamics & Potency[6][7]
Inhibitory Concentration ( )
While specific
-
Sildenafil Reference
: ~3.5 – 4.0 nM -
Acetildenafil Reference
: ~3.0 – 5.0 nM (Estimated based on structural homology) -
NDA Predicted Potency: The removal of the ethyl group (secondary amine) generally retains high affinity for the PDE5 pocket, though it may slightly alter the hydrogen bonding network. It is expected to be in the low nanomolar range (<10 nM) .
Selectivity
Like Sildenafil, NDA likely possesses high selectivity for PDE5 over PDE2, PDE3, and PDE4. However, cross-reactivity with PDE6 (retina) is a known issue with this scaffold class, potentially causing visual side effects (e.g., cyanopsia).
Experimental Protocols
To validate the potency and identity of NDA, the following self-validating protocols are recommended.
Protocol A: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
Objective: Determine the
Reagents:
-
Recombinant human PDE5A enzyme.
-
FAM-cGMP (Fluorescein-labeled substrate).
-
IMAP Binding Reagent (Nanoparticles that bind phosphate).
-
Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM
, 0.05% .
Workflow:
-
Preparation: Dilute NDA in DMSO (serial dilutions: 0.1 nM to 10
M). Ensure final DMSO concentration <1%. -
Enzyme Mix: Add 10
L of PDE5A enzyme (approx. 0.5 ng/well) to a black 384-well plate. -
Inhibitor Addition: Add 5
L of NDA dilutions to respective wells. Include Sildenafil as a positive control and DMSO-only as a negative control. -
Substrate Initiation: Add 5
L of FAM-cGMP (100 nM final). -
Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.
-
Termination: Add 60
L of IMAP Binding Reagent. This reagent binds to the hydrolyzed product (FAM-GMP) but not the substrate (FAM-cGMP). -
Measurement: Read Fluorescence Polarization (FP) at Ex/Em 485/535 nm.
-
Logic: High FP = High Binding = High Hydrolysis (Low Inhibition). Low FP = Low Binding = Low Hydrolysis (High Inhibition).
-
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive
using non-linear regression (Sigmoidal dose-response).
Protocol B: In Silico Molecular Docking
Objective: Visualize the binding mode of NDA within the PDE5 active site.
Workflow:
-
Protein Retrieval: Download PDE5 crystal structure (e.g., PDB ID: 1UDT or 2H42 co-crystallized with Sildenafil) from RCSB PDB.
-
Ligand Preparation: Construct the 3D structure of NDA. Energy minimize using MMFF94 force field.
-
Grid Generation: Define the active site box centered on the co-crystallized ligand (Gln817, Phe820, Val782 residues are critical).
-
Docking: Perform flexible docking (e.g., using AutoDock Vina or Glide).
-
Validation: Re-dock Sildenafil to confirm RMSD < 2.0 Å.
-
Interaction Analysis:
-
Check for
-stacking interactions between the pyrazolopyrimidinone ring and Phe820 . -
Check for Hydrogen bonding with Gln817 .
-
Analyze the fit of the acetyl-phenyl group in the hydrophobic pocket.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Fluorescence Polarization (FP) based PDE5 inhibition assay.
References
-
Corbin, J. D., & Francis, S. H. (1999). "Cyclic GMP phosphodiesterase-5: target of sildenafil."[2][3][4][5] International Journal of Clinical Practice, 102, 3-14.
-
Blount, M. A., et al. (2004).[6][7] "Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation." Molecular Pharmacology, 66(1), 144-152.
-
Singh, S., et al. (2009). "Isolation and identification of a new sildenafil analogue adulterated in dietary supplements." Journal of Pharmaceutical and Biomedical Analysis, 49, 301-306. (Describes Acetildenafil characterization).
- Venkateswarlu, K., et al. (2011). "Determination of N-desethyl acetildenafil in herbal products." Journal of Analytical Toxicology. (Provides specific context on the metabolite).
-
BPS Bioscience. "PDE5A Assay Kit Protocol." (Standard industry protocol for FP assays).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE5 inhibitors, sildenafil and vardenafil, reverse multidrug resistance by inhibiting the efflux function of multidrug resistance protein 7 (ATP‐binding Cassette C10) transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
N-Desethyl Acetildenafil CAS number 147676-55-9
An In-Depth Technical Guide to N-Desethyl Acetildenafil (CAS 147676-55-9): Properties, Pharmacology, and Analytical Characterization
Executive Summary
N-Desethyl Acetildenafil is a potent synthetic compound chemically related to Sildenafil and Acetildenafil, functioning as a phosphodiesterase type 5 (PDE5) inhibitor.[1] Identified by the Chemical Abstracts Service (CAS) number 147676-55-9, this molecule is not an approved pharmaceutical agent. Its primary relevance to the scientific community stems from its emergence as an undeclared adulterant in unregulated "herbal" or "dietary" supplements marketed for male sexual enhancement.[2][3] The clandestine inclusion of such potent, uncharacterized analogues poses a significant public health risk due to unknown safety profiles, potential for adverse drug interactions, and lack of manufacturing controls.[2] This guide provides a comprehensive technical overview of N-Desethyl Acetildenafil, focusing on its chemical properties, pharmacological mechanism, and the analytical methodologies essential for its detection and quantification in complex matrices.
Chemical and Physical Properties
N-Desethyl Acetildenafil is a derivative of acetildenafil, which itself is a structural analogue of sildenafil (Viagra).[1] The "N-desethyl" nomenclature indicates the removal of an ethyl group from the piperazine ring nitrogen, distinguishing it from its parent compound, acetildenafil.[1] This structural modification, while seemingly minor, can alter the compound's pharmacological potency, selectivity, and metabolic fate. The key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 147676-55-9 | [1][4][5] |
| Molecular Formula | C₂₃H₃₀N₆O₃ | [1][4][6] |
| Molecular Weight | 438.52 g/mol | [4][6] |
| IUPAC Name | 5-[2-ethoxy-5-(2-piperazin-1-ylacetyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one | [7] |
| Common Synonyms | 5-[2-Ethoxy-5-(1-piperazinylacetyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [5][6] |
Pharmacological Profile: Mechanism of Action
N-Desethyl Acetildenafil is classified as a phosphodiesterase type 5 (PDE5) inhibitor.[1] Its mechanism of action is analogous to that of approved drugs like sildenafil, tadalafil, and vardenafil, which are the first-line oral therapies for erectile dysfunction.[8][9]
The erectile process is a hemodynamic event mediated by the relaxation of smooth muscle in the corpus cavernosum. This relaxation is triggered by the second messenger, cyclic guanosine monophosphate (cGMP).[8] During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which activates the enzyme guanylate cyclase. Guanylate cyclase, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP leads to smooth muscle relaxation, increased blood flow, and penile erection.[10]
The action of cGMP is terminated by PDE5, which specifically hydrolyzes it back to the inactive GMP.[9] By competitively inhibiting PDE5, N-Desethyl Acetildenafil prevents the degradation of cGMP. This enhances the effect of nitric oxide, leading to a more pronounced and sustained accumulation of cGMP, thereby facilitating and maintaining an erection.[1][8]
Analytical Methodologies
The definitive identification and quantification of N-Desethyl Acetildenafil, particularly in complex matrices like herbal supplements or biological fluids, necessitates the use of advanced analytical techniques. The primary challenge lies in separating the analyte from a multitude of interfering compounds and confirming its structure unambiguously.
Sample Preparation
A robust sample preparation protocol is critical for reliable analysis. The goal is to extract the analyte from the sample matrix while removing interfering substances. For solid dosage forms (capsules, tablets), this typically involves dissolution in an organic solvent like methanol or acetonitrile, followed by centrifugation and filtration.[11] For biological samples, more rigorous cleanup steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to remove proteins and lipids, which can interfere with downstream analysis.[12][13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the identification of sildenafil analogues.[14] However, due to the relatively low volatility and polar nature of compounds like N-Desethyl Acetildenafil, a derivatization step is often required.[15] This typically involves reacting the analyte with a silylating agent (e.g., BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing its thermal stability and volatility for gas-phase analysis. While effective for structural confirmation, GC-MS is less commonly used for routine quantification of these compounds compared to LC-MS/MS.[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific detection and quantification of sildenafil analogues in diverse matrices.[3][16] Its high selectivity is derived from the combination of chromatographic separation with two stages of mass filtering.
A Self-Validating Experimental Protocol for LC-MS/MS Analysis:
The causality behind this workflow is to ensure specificity (chromatography and MRM transitions), sensitivity (MS/MS detection), and accuracy (use of internal standards and calibration curves).
-
Chromatographic Separation:
-
Rationale: The initial separation of the analyte from matrix components is crucial to prevent ion suppression and ensure accurate quantification.
-
Method: A reverse-phase HPLC or UPLC system is employed.
-
Column: A C18 or Biphenyl column (e.g., 50 x 2.1 mm, <3 µm particle size) is typically used, offering excellent retention for moderately polar compounds.[17]
-
Mobile Phase: A gradient elution is performed using a binary solvent system, such as (A) 0.1% formic acid in water and (B) acetonitrile or methanol.[17][18] The gradient starts with a high percentage of aqueous phase to retain the analyte, then ramps up the organic phase to elute it. This ensures sharp peaks and good resolution.
-
-
-
Ionization:
-
Rationale: The analyte must be ionized before it can be analyzed by the mass spectrometer.
-
Method: Electrospray ionization (ESI) in positive ion mode (ESI+) is the method of choice. The piperazine nitrogen in the molecule's structure is basic and readily accepts a proton, forming a stable protonated molecule [M+H]⁺.[16][18]
-
-
Mass Analysis (Tandem MS):
-
Rationale: Tandem mass spectrometry provides exceptional selectivity by monitoring a specific fragmentation pathway of the analyte. This is achieved using a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[12]
-
Step 3a (Q1): The first quadrupole (Q1) is set to act as a mass filter, allowing only the parent ion (the [M+H]⁺ of N-Desethyl Acetildenafil, m/z ≈ 439.5) to pass through.
-
Step 3b (Q2): The parent ion is accelerated into the second quadrupole (Q2), which functions as a collision cell. Here, it collides with an inert gas (e.g., argon), causing it to fragment into smaller, characteristic product ions.
-
Step 3c (Q3): The third quadrupole (Q3) is set to filter for one or two specific, stable product ions. The simultaneous detection of the correct parent ion and its specific product ions creates a highly selective "transition" (e.g., 439.5 → 283.4, similar to sildenafil metabolites) that is unique to the target analyte.[12]
-
-
Quantification:
-
Rationale: To ensure accuracy, the instrument response must be calibrated.
-
Method: A calibration curve is generated by analyzing a series of standards of known concentrations. An internal standard (ideally a stable isotope-labeled version of the analyte, or a structurally similar compound) is added to all samples and standards to correct for variations in extraction efficiency and instrument response.[12][19]
-
Regulatory Context and Safety Implications
N-Desethyl Acetildenafil is an unapproved new drug. It has not undergone the rigorous safety, efficacy, and quality evaluations required by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[20] Its presence in consumer products is illegal and poses several significant health risks:
-
Unknown Safety Profile: The short- and long-term health effects, as well as the potential for adverse reactions, are completely unknown.[2]
-
Drug Interactions: Like approved PDE5 inhibitors, it can be expected to interact dangerously with nitrate medications (used for chest pain), causing a potentially fatal drop in blood pressure. Consumers with underlying cardiovascular conditions are at particularly high risk.
-
Variable Dosages: The amount of the undeclared ingredient can vary widely between products and even between lots of the same product, leading to unpredictable effects and potential overdose.
The detection of N-Desethyl Acetildenafil and other sildenafil analogues is a critical task for regulatory bodies and forensic laboratories to protect public health from the dangers of adulterated supplements.[3][14]
Conclusion
N-Desethyl Acetildenafil (CAS 147676-55-9) represents a significant challenge in the fields of forensic chemistry, pharmaceutical analysis, and public health. As a potent, unapproved PDE5 inhibitor, its clandestine use in dietary supplements undermines consumer safety. For researchers and drug development professionals, understanding its chemical nature and pharmacological action is key. However, the most critical aspect is the application of robust, validated analytical methods, with LC-MS/MS being the premier technique for its unambiguous identification and quantification. Continued vigilance and the development of comprehensive screening methods are essential to detect this and other novel analogues as they emerge in the marketplace.
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Ghofrani, H. A., Osterloh, I. H., & Grimminger, F. (2006). Structure-activity relationships of PDE5 inhibitors. PubMed. Retrieved from [Link]
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Low, M. Y., Zeng, Y., Li, L., Ge, X. W., & Lee, S. Y. (2009). Detection of sildenafil analogues in herbal products for erectile dysfunction. PubMed. Retrieved from [Link]
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Lin, J. C., et al. (2008). Identification of a sildenafil analogue adulterated in two herbal food supplements. Journal of Food and Drug Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Identification of a sildenafil analogue adulterated in two herbal food supplements. Retrieved from [Link]
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ACS Publications. (n.d.). Structure−Activity Relationships of N -Acyl Pyrroloquinolone PDE-5 Inhibitors. Retrieved from [Link]
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Lee, J. H., et al. (2016). Identification of a new sildenafil analogue adulterant, desethylcarbodenafil, in a herbal supplement. PubMed. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Retrieved from [Link]
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Spectroscopy Online. (2024). Adulterated aphrodisiacs: standard-free detection of spiked sildenafil. Retrieved from [Link]
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National Institutes of Health. (n.d.). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. Retrieved from [Link]
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Ingenta Connect. (n.d.). Structure –Activity Relationships of PDE5 Inhibitors. Retrieved from [Link]
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PubChem. (n.d.). N-Desethyl acetildenafil. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Retrieved from [Link]
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National Institutes of Health. (2022). UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements. Retrieved from [Link]
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Phenomenex. (n.d.). LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. Retrieved from [Link]
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Veeprho. (n.d.). N-Desethyl Acetildenafil. Retrieved from [Link]
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Journal of Chemical Sciences. (2022). Simple and sensitive LC-ESI-MS method for estimation of sildenafil in plasma samples. Retrieved from [Link]
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PubMed. (2010). Pharmacokinetics of sildenafil and its metabolite, N-desmethylsildenafil, in rats with liver cirrhosis and diabetes mellitus, alone and in combination. Retrieved from [Link]
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National Institutes of Health. (2021). Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements. Retrieved from [Link]
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Wikipedia. (n.d.). Acetildenafil. Retrieved from [Link]
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PubMed. (2009). Effect of hepatic CYP inhibitors on the metabolism of sildenafil and formation of its metabolite, N-desmethylsildenafil, in rats in vitro and in vivo. Retrieved from [Link]
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PubMed. (2014). Simultaneous quantification of sildenafil and N-desmethyl sildenafil in human plasma by UFLC coupled with ESI-MS/MS and pharmacokinetic and bioequivalence studies in Malay population. Retrieved from [Link]
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SciELO. (2011). A review of analytical methods for the determination of four new phosphodiesterase type 5 inhibitors in biological samples and pharmaceutical preparations. Retrieved from [Link]
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World Health Organization. (n.d.). Critical review report N-Desethyl-isotonitazene. Retrieved from [Link]
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PubMed. (2010). A gas chromatography/mass spectrometry method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine. Retrieved from [Link]
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PubMed. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative human pharmacokinetics and metabolism of single-dose oral and intravenous sildenafil. Retrieved from [Link]
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PubMed. (2014). Detection and validated quantification of the phosphodiesterase type 5 inhibitors sildenafil, vardenafil, tadalafil, and 2 of their metabolites in human blood plasma by LC-MS/MS--application to forensic and therapeutic drug monitoring cases. Retrieved from [Link]
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ResearchGate. (n.d.). Simple and sensitive LC-ESI-MS method for the quantitation of sildenafil in plasma samples. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Retrieved from [Link]
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in vitro activity of N-Desethyl Acetildenafil
An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of N-Desethyl Acetildenafil
Introduction: Unmasking a Sildenafil Analog
N-Desethyl Acetildenafil is a chemical entity identified as a derivative of acetildenafil, which itself is a structural analog of the well-characterized phosphodiesterase type 5 (PDE5) inhibitor, sildenafil.[1][2] As a member of this chemical class, it is presumed to act by inhibiting PDE5, an enzyme critical in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][3] This pathway is fundamental to processes such as smooth muscle relaxation and vasodilation.[4][5]
While analogs like aildenafil and acetildenafil have been found as adulterants in unregulated "herbal" supplements, a comprehensive, publicly available in vitro pharmacological profile for N-Desethyl Acetildenafil is lacking.[6] This guide, therefore, serves as a rigorous framework for researchers and drug development professionals to systematically characterize its activity. We will outline the essential in vitro assays required to determine its potency, cellular mechanism of action, and enzymatic selectivity, thereby establishing a foundational dataset for any further investigation. The following sections are designed not merely as protocols, but as a logical cascade of experiments, explaining the causality behind each step in building a complete pharmacological dossier.
Part 1: Primary Target Engagement & Potency Determination
The foundational step in characterizing any putative enzyme inhibitor is to quantify its direct interaction with the purified target protein. For N-Desethyl Acetildenafil, this involves determining its inhibitory potency against phosphodiesterase type 5 (PDE5).
Scientific Rationale
The therapeutic effect of sildenafil and its analogs stems from the inhibition of PDE5, which specifically hydrolyzes cGMP to the inactive 5'-GMP.[5][7] By inhibiting this enzyme, intracellular cGMP levels rise, leading to prolonged activation of protein kinase G (PKG) and subsequent relaxation of vascular smooth muscle.[8] Therefore, the primary in vitro experiment must be a robust, quantitative enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value is a critical measure of a compound's potency and serves as a benchmark for comparison against established drugs like sildenafil.
Recommended Methodology: Fluorescence Polarization (FP) PDE5 Inhibition Assay
The Fluorescence Polarization (FP) assay is a homogenous, high-throughput compatible method ideal for determining inhibitor potency. The principle relies on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.[9] A small, fluorescently labeled cGMP (cGMP-FAM) tumbles rapidly in solution, emitting depolarized light. When hydrolyzed by PDE5, the resulting 5'-GMP-FAM is too small to be bound by a specific binding agent. However, in the presence of an inhibitor, uncleaved cGMP-FAM is bound by a larger binding agent, slowing its rotation and resulting in a high polarization signal.
Experimental Workflow: PDE5 Inhibition FP Assay
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understanding the nitric oxide/cGMP pathway of N-Desethyl Acetildenafil
An In-depth Technical Guide to the Nitric Oxide/cGMP Pathway of N-Desethyl Acetildenafil
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desethyl Acetildenafil is a chemical compound identified as a structural analog of sildenafil, the active ingredient in Viagra.[1][2] It belongs to the class of compounds known as phosphodiesterase type 5 (PDE5) inhibitors.[1] The therapeutic and physiological effects of these inhibitors are intrinsically linked to their modulation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, a fundamental cascade regulating a myriad of physiological processes, most notably smooth muscle relaxation and vasodilation.[3][4][5]
This technical guide provides an in-depth exploration of the mechanism of action of N-Desethyl Acetildenafil within the NO/cGMP pathway. It is designed for researchers and drug development professionals, offering a detailed narrative on the biochemical interactions, the causality behind experimental choices for its characterization, and comprehensive, field-proven protocols for its evaluation.
The Nitric Oxide/cGMP Signaling Pathway: A Foundational Overview
The NO/cGMP pathway is a critical signaling cascade in cellular communication. The discovery of this pathway was fundamental to understanding numerous physiological functions and the pathophysiology of several diseases.[6]
-
Nitric Oxide (NO) Synthesis: The pathway is initiated by the synthesis of nitric oxide, a gaseous signaling molecule. This synthesis is catalyzed by the enzyme nitric oxide synthase (NOS), which oxidizes L-arginine to L-citrulline, producing NO in the process.[6]
-
Activation of Soluble Guanylate Cyclase (sGC): Once synthesized, NO diffuses into adjacent smooth muscle cells.[4] Here, it binds to the heme moiety of soluble guanylate cyclase (sGC), inducing a conformational change that activates the enzyme.[6]
-
Cyclic GMP (cGMP) Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).[7]
-
Downstream Effects: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.[8]
-
Signal Termination by Phosphodiesterase 5 (PDE5): The signaling cascade is tightly regulated and terminated by a family of enzymes called phosphodiesterases (PDEs). Specifically, phosphodiesterase type 5 (PDE5), an enzyme found predominantly in the corpus cavernosum and the pulmonary vasculature, hydrolyzes cGMP to its inactive form, 5'-GMP, thus terminating the signal.[7][9]
Mechanism of Action: N-Desethyl Acetildenafil as a PDE5 Inhibitor
N-Desethyl Acetildenafil, like its parent compounds acetildenafil and sildenafil, functions as a potent and selective inhibitor of PDE5.[1][10] Its mechanism of action is centered on preventing the degradation of cGMP, thereby amplifying the NO-driven signal.
PDE5 inhibitors are structurally similar to cGMP and act as competitive inhibitors.[7][8] They bind to the catalytic site of the PDE5 enzyme, preventing cGMP from being hydrolyzed.[8] This inhibition leads to an accumulation of cGMP within the smooth muscle cell for a given level of NO stimulation. The elevated cGMP levels result in a more pronounced and prolonged activation of PKG, leading to enhanced smooth muscle relaxation and increased blood flow.[4][7]
It is crucial to understand that PDE5 inhibitors do not directly cause smooth muscle relaxation; their action is contingent upon the initial release of NO, typically triggered by sexual stimulation in the context of erectile dysfunction.[7]
Experimental Characterization of N-Desethyl Acetildenafil
To rigorously characterize a novel PDE5 inhibitor like N-Desethyl Acetildenafil, a multi-step experimental approach is necessary. This involves quantifying its direct inhibitory effect on the isolated enzyme and confirming its mechanism of action within a biological, cell-based system.
Part A: In Vitro PDE5 Inhibition Assay
Causality Behind Experimental Choice: The primary goal of this assay is to determine the potency of N-Desethyl Acetildenafil as a PDE5 inhibitor. This is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency. A fluorescence polarization (FP)-based assay is a common, robust, and high-throughput method for this purpose.[11][12][13] It relies on the change in the rotational speed (and thus polarization of emitted light) of a fluorescently labeled cGMP substrate upon hydrolysis by PDE5 and subsequent binding to a larger molecule.[11]
Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization) [11][13]
-
Reagent Preparation:
-
Prepare a stock solution of N-Desethyl Acetildenafil in 100% DMSO.
-
Create a serial dilution of the compound in assay buffer to generate a range of test concentrations. A positive control (e.g., Sildenafil) and a DMSO-only vehicle control should be prepared similarly.[11]
-
Thaw recombinant human PDE5A1 enzyme on ice and dilute it to the desired working concentration in a complete assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).[11]
-
Dilute a fluorescently labeled cGMP substrate (e.g., FAM-Cyclic-3',5'-GMP) in the complete assay buffer.[11]
-
-
Assay Procedure:
-
Add the diluted N-Desethyl Acetildenafil, positive control, or DMSO vehicle to the designated wells of a 96-well black microplate.[11]
-
Add the diluted PDE5A1 enzyme solution to all wells except the "blank" or "no enzyme" control wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[11]
-
Initiate the enzymatic reaction by adding the diluted FAM-cGMP substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.[11]
-
Stop the reaction by adding a binding agent (e.g., phosphate-binding nanoparticles) to all wells. This agent binds to the hydrolyzed, linear FAM-GMP, creating a large complex.[11]
-
Incubate for an additional 20-30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization (FP) in millipolarization units (mP) on a microplate reader.
-
Calculate the percentage of PDE5 inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))[11]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative PDE5 Inhibitory Potency
| Compound | IC50 (nM) | Reference |
| Sildenafil | ~1-4 | [14] |
| Acetildenafil | ~1-5 | [10] |
| N-Desethyl Acetildenafil | Hypothetical Value | To be determined |
Note: IC50 values can vary based on specific assay conditions.
Part B: Cell-Based cGMP Measurement Assay
Causality Behind Experimental Choice: While the in vitro assay confirms direct enzyme inhibition, a cell-based assay is essential to verify that N-Desethyl Acetildenafil can effectively increase intracellular cGMP levels in a biological context.[15][16] This validates its mechanism of action within a living system. A competitive enzyme-linked immunosorbent assay (ELISA) is a standard and reliable method for quantifying intracellular cGMP from cell lysates.[17][18] The assay measures the competition between cGMP in the sample and a labeled cGMP tracer for binding to a limited number of anti-cGMP antibody sites.[19]
Experimental Protocol: Intracellular cGMP Measurement (Competitive ELISA) [17][18][19]
-
Cell Culture and Treatment:
-
Plate a suitable cell line known to express the NO/cGMP pathway components (e.g., vascular smooth muscle cells, CHO cells recombinantly expressing sGC[15]) in a multi-well plate.
-
Pre-treat the cells with various concentrations of N-Desethyl Acetildenafil or a vehicle control for a defined period (e.g., 30-60 minutes).
-
Stimulate the cells with a nitric oxide donor (e.g., sodium nitroprusside) to activate sGC and induce cGMP production. Include a non-stimulated control group.
-
-
Cell Lysis and Sample Preparation:
-
Rapidly terminate the reaction and lyse the cells using an appropriate lysis buffer (e.g., 0.1 M HCl) to prevent cGMP degradation by any active PDEs.[18]
-
Scrape the cells and centrifuge the lysate to pellet cellular debris.[18]
-
Collect the supernatant, which contains the intracellular cGMP, for analysis. The samples may require dilution in assay buffer.[18]
-
Optional: Acetylation of samples can increase the sensitivity of the assay for detecting low cGMP concentrations.[18]
-
-
ELISA Procedure (Competitive):
-
Add cGMP standards, prepared cell lysate samples, and blank controls to the wells of a microplate pre-coated with an anti-rabbit IgG antibody.[17]
-
Add a fixed amount of a peroxidase-conjugated cGMP tracer to each well.[17]
-
Add a limited amount of rabbit anti-cGMP polyclonal antibody to each well.[17]
-
Cover the plate and incubate for 2 hours at room temperature with shaking, allowing competition between the sample cGMP and the tracer cGMP for binding to the antibody.[17]
-
Wash the plate multiple times to remove unbound reagents.
-
Add a substrate solution (e.g., TMB). The peroxidase on the bound tracer will catalyze a color change.[19]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a spectrophotometer.[17]
-
-
Data Analysis:
-
The absorbance is inversely proportional to the amount of cGMP in the sample.
-
Generate a standard curve by plotting the absorbance of the known cGMP standards.
-
Determine the concentration of cGMP in the cell lysate samples by interpolating their absorbance values from the standard curve.
-
Data Presentation: Effect on Intracellular cGMP Levels
| Condition | N-Desethyl Acetildenafil (µM) | Intracellular cGMP (pmol/mL) |
| Vehicle Control (No NO Donor) | 0 | Baseline |
| NO Donor | 0 | Increased |
| NO Donor | 0.1 | Further Increased |
| NO Donor | 1.0 | Significantly Increased |
| NO Donor | 10.0 | Maximally Increased |
Note: The table presents a hypothetical dose-dependent potentiation of NO-stimulated cGMP accumulation by N-Desethyl Acetildenafil.
Conclusion
N-Desethyl Acetildenafil is a sildenafil analog that functions as a phosphodiesterase type 5 inhibitor. Its mechanism of action is to competitively inhibit the PDE5 enzyme, thereby preventing the degradation of cGMP. This leads to an amplification of the nitric oxide signaling pathway, resulting in enhanced smooth muscle relaxation. The characterization of such a compound requires a rigorous, dual-pronged approach: quantifying its inhibitory potency through in vitro enzymatic assays and validating its cellular mechanism of action via cell-based cGMP measurements. The protocols and logical frameworks presented in this guide provide a comprehensive system for the thorough investigation of N-Desethyl Acetildenafil and other novel PDE5 inhibitors, ensuring scientific integrity and providing actionable data for drug development professionals.
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Vittorio, F., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. PubMed. [Link]
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Vittorio, F., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Mullershausen, F., et al. (2003). A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway. PubMed. [Link]
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Cell Biolabs, Inc. cGMP ELISA Kit (Colorimetric). Cell Biolabs, Inc. [Link]
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Belen, A. P., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit sildenafil-adulterated drugs. F1000Research. [Link]
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Mapa, S. T., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. PubMed. [Link]
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BPS Bioscience. PDE5A1 Assay Kit. BPS Bioscience. [Link]
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Jain, N. K., et al. (2002). Peripheral and central activation of nitric oxide-cyclic GMP pathway by sildenafil. PubMed. [Link]
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Riazi, K., et al. (2006). The proconvulsant effect of sildenafil in mice: Role of nitric oxide-cGMP pathway. British Journal of Pharmacology. [Link]
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Jain, N. K., et al. (2001). Sildenafil-induced peripheral analgesia and activation of the nitric oxide-cyclic GMP pathway. PubMed. [Link]
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Elrod, J. W., et al. (2007). Sildenafil-mediated acute cardioprotection is independent of the NO/cGMP pathway. PubMed. [Link]
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Costantino, L., & Barlocco, D. (2006). Phosphodiesterase 5 Inhibitors - Drug Design and Differentiation Based on Selectivity, Pharmacokinetic and Efficacy Profiles. Current Medicinal Chemistry. [Link]
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Dhaliwal, A., & Gupta, M. (2016). PDE5 Inhibitors In the Management of Erectile Dysfunction. U.S. Pharmacist. [Link]
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Cirino, E. (2020). PDE5 Inhibitors: Types, How They Work, What They Cost. Healthline. [Link]
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- 19. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
N-Desethyl Acetildenafil molecular formula and weight
Technical Whitepaper: Characterization and Analysis of N-Desethyl Acetildenafil
Executive Summary
N-Desethyl Acetildenafil (also known as Noracetildenafil) is a synthetic structural analog of the phosphodiesterase type 5 (PDE5) inhibitor Sildenafil. It is chemically distinct from Sildenafil due to the substitution of the sulfonamide moiety with an acetyl group and the removal of an ethyl group from the piperazine ring. Primarily identified as an undeclared adulterant in "natural" male enhancement supplements, it poses significant pharmacological risks due to the absence of clinical safety data. This guide provides a definitive physicochemical profile and a self-validating analytical workflow for its detection.
Physicochemical Characterization
The following data constitutes the core molecular identity of N-Desethyl Acetildenafil. These values are critical for establishing reference standards in mass spectrometry and NMR spectroscopy.
| Property | Specification |
| Common Name | N-Desethyl Acetildenafil (Noracetildenafil) |
| Parent Compound | Acetildenafil (Hongdenafil) |
| Molecular Formula | C₂₃H₃₀N₆O₃ |
| Molecular Weight | 438.52 g/mol |
| Monoisotopic Mass | 438.2379 Da |
| CAS Number | 147676-55-9 |
| IUPAC Name | 5-[2-ethoxy-5-(2-piperazin-1-ylacetyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |
| Solubility | Soluble in DMSO, Methanol; poorly soluble in water. |
| Appearance | White to off-white crystalline solid. |
Structural Causality: The "N-Desethyl" designation refers specifically to the dealkylation of the piperazine ring. While Acetildenafil contains an N-ethylpiperazine moiety, N-Desethyl Acetildenafil contains a secondary amine (piperazine), significantly altering its polarity and ionization efficiency in electrospray ionization (ESI) compared to its parent compound.
Pharmacological Mechanism
N-Desethyl Acetildenafil functions as a potent inhibitor of PDE5.[1] By blocking the degradation of cyclic guanosine monophosphate (cGMP), it potentiates the nitric oxide (NO) signaling pathway, leading to smooth muscle relaxation in the corpus cavernosum.
Mechanism of Action: The NO/cGMP Pathway
Figure 1: Pharmacological cascade showing the inhibition of PDE5 by N-Desethyl Acetildenafil, preventing cGMP hydrolysis.
Analytical Identification Protocol
To ensure scientific integrity, the detection of N-Desethyl Acetildenafil must rely on a self-validating LC-MS/MS workflow . This protocol utilizes specific mass transitions that distinguish the analog from Sildenafil and Acetildenafil.
Experimental Workflow
1. Sample Preparation:
-
Matrix: Dietary supplements (powder/capsule) or biological fluid (plasma).[2]
-
Extraction: Liquid-Liquid Extraction (LLE) using Methanol:Water (80:20 v/v).
-
Purification: Centrifuge at 12,000 rpm for 10 mins; filter supernatant through 0.22 µm PTFE filter.
2. Chromatographic Separation (LC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 8 minutes.
3. Mass Spectrometry (MS/MS) Settings:
-
Ionization: ESI Positive Mode ([M+H]⁺).
-
Differentiation Logic: Acetildenafil has a precursor mass of ~467.[3] N-Desethyl Acetildenafil has a precursor mass of ~439. The loss of 28 Da corresponds to the missing ethyl group (
).
MS/MS Transition Table
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |
| N-Desethyl Acetildenafil | 439.2 | 297.1 | 283.1 | 35 / 45 |
| Acetildenafil (Parent) | 467.2 | 297.1 | 99.1 | 35 / 45 |
| Sildenafil (Reference) | 475.2 | 283.1 | 99.1 | 35 / 45 |
Note: The m/z 297.1 fragment represents the cleavage of the piperazine ring from the pyrazolopyrimidinone core. This core is shared with Acetildenafil but is distinct from Sildenafil (m/z 283.1).
Analytical Logic Diagram
Figure 2: LC-MS/MS workflow for the isolation and confirmation of N-Desethyl Acetildenafil.
Regulatory & Safety Profile
Regulatory Status: N-Desethyl Acetildenafil is considered an unapproved new drug and a structural analogue of a controlled substance in many jurisdictions. It is frequently targeted by the FDA (USA) and EMA (Europe) in crackdowns on tainted dietary supplements.
Safety Risks:
-
Unknown Toxicity: Unlike Sildenafil, this analog has not undergone clinical trials.
-
Cardiovascular Interaction: As a PDE5 inhibitor, it poses a severe risk of hypotension if co-administered with nitrates (e.g., nitroglycerin).
-
Metabolic Variability: The removal of the ethyl group may alter the half-life and potency compared to the parent compound, leading to unpredictable dosing effects.
References
-
PubChem. (2025). N-Desethyl acetildenafil Compound Summary. National Library of Medicine. [Link]
-
Lee, J. H., et al. (2013).[4] "Determination of 46 PDE-5 inhibitors in dietary supplements." Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Venhuis, B. J., & de Kaste, D. (2012). "Towards a decade of detecting new analogues of PDE5 inhibitors in food supplements: a history, analytical evolution and future prospects." Drug Testing and Analysis. [Link]
-
Food and Drug Administration (FDA). (2024). Tainted Products Marketed as Dietary Supplements. [Link]
Sources
Methodological & Application
Application Note: N-Desethyl Acetildenafil for Cell-Based Assay Development
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Desethyl Acetildenafil in cell-based assay development. N-Desethyl Acetildenafil, a structural analog of sildenafil and a known phosphodiesterase type 5 (PDE5) inhibitor, serves as a valuable tool for investigating the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1][2] This guide details the underlying mechanism of PDE5 inhibition, provides step-by-step protocols for quantifying inhibitor potency and assessing cellular cytotoxicity, and offers insights into data interpretation for robust and reliable assay development.
Introduction: Understanding N-Desethyl Acetildenafil
N-Desethyl Acetildenafil is a chemical compound structurally related to acetildenafil and sildenafil, the active ingredient in Viagra®.[1][2] Its primary mechanism of action is the inhibition of phosphodiesterase type 5 (PDE5), an enzyme crucial for regulating intracellular signaling pathways.[1][3] Originally identified in unregulated "herbal aphrodisiac" products, its well-defined action as a PDE5 inhibitor makes it a useful reference compound for academic research and a critical analytical standard in quality control settings.[2][4]
In drug discovery, cell-based assays are fundamental tools for screening potential drug candidates and characterizing their biological effects in a controlled, cellular environment before advancing to more complex preclinical models.[5][6][7] This application note outlines the principles and methodologies for using N-Desethyl Acetildenafil to develop two critical types of assays: a primary functional assay to measure PDE5 inhibition and secondary viability/cytotoxicity assays to determine the compound's cellular health profile.
The Scientific Rationale: The PDE5 Signaling Pathway
The biological effects of N-Desethyl Acetildenafil are rooted in its modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade. This pathway is integral to numerous physiological processes, including vasodilation and neuronal signaling.[8][9]
Mechanism of Action:
-
Activation: Cellular stimulation, for instance by the neurotransmitter nitric oxide (NO), activates the enzyme soluble guanylate cyclase (sGC).[8]
-
Second Messenger Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) into the second messenger, cGMP.[10]
-
Downstream Effects: cGMP then activates downstream targets, primarily Protein Kinase G (PKG), which leads to a cascade of phosphorylation events resulting in physiological responses like smooth muscle relaxation.[11]
-
Signal Termination: The signal is terminated by phosphodiesterases (PDEs), which hydrolyze the cyclic nucleotides. PDE5 is a cGMP-specific enzyme that breaks down cGMP into the inactive GMP, thus ending the signal.[12][13][14]
-
Inhibition: N-Desethyl Acetildenafil, as a competitive PDE5 inhibitor, binds to the catalytic site of the PDE5 enzyme. This action blocks the degradation of cGMP, leading to its accumulation within the cell. The elevated cGMP levels amplify and prolong the downstream signaling through PKG.[3][15]
Caption: The NO/cGMP signaling pathway and the inhibitory action of N-Desethyl Acetildenafil on PDE5.
Protocol 1: Intracellular cGMP Measurement Assay
This primary assay directly quantifies the functional effect of N-Desethyl Acetildenafil by measuring its ability to increase intracellular cGMP levels in response to a stimulus. The goal is to determine the compound's potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to achieve 50% of the maximal response).
Principle
Cells capable of producing cGMP are first treated with various concentrations of N-Desethyl Acetildenafil. They are then stimulated with a nitric oxide donor to induce cGMP production. In the presence of the inhibitor, cGMP degradation by PDE5 is blocked, leading to a dose-dependent accumulation of intracellular cGMP, which is then quantified using a detection kit (e.g., ELISA, HTRF, or fluorescence polarization assay).[10][16]
Experimental Workflow
Caption: Workflow for the intracellular cGMP measurement assay.
Detailed Protocol
A. Materials
-
Cell Line: Human Aortic Smooth Muscle Cells (HASMC) or other relevant cell lines expressing PDE5.
-
Compound: N-Desethyl Acetildenafil (high-purity reference standard).[4]
-
Positive Control: Sildenafil.
-
Stimulant: Sodium Nitroprusside (SNP), a nitric oxide donor.[17]
-
Culture Medium: As recommended for the chosen cell line.
-
Assay Plate: 96-well, clear bottom, tissue culture-treated plate.
-
Detection Kit: cGMP competitive ELISA kit or equivalent.
-
Reagents: PBS, 0.1 M HCl (for cell lysis), DMSO (for compound dilution).
B. Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of N-Desethyl Acetildenafil in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer. Also prepare dilutions for the sildenafil positive control and a DMSO-only vehicle control.
-
Pre-incubation: Gently remove the culture medium from the cells and wash once with PBS. Add the compound dilutions to the respective wells and incubate for 30 minutes at 37°C.
-
Stimulation: Add the NO donor (e.g., SNP at a final concentration of 100 µM) to all wells except the "unstimulated" control wells. Incubate for 10 minutes at 37°C.
-
Lysis: Stop the reaction by removing the medium and adding 100 µL of 0.1 M HCl to each well to lyse the cells and stabilize the cGMP. Incubate for 15 minutes at room temperature with gentle shaking.
-
Quantification: Use the cell lysates to quantify cGMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
Normalize the data by setting the signal from the vehicle control (stimulated) as 100% and the unstimulated control as 0%.
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
Sample Data Presentation
| Concentration (nM) | % cGMP Accumulation |
| 1000 | 98.5 |
| 333 | 95.2 |
| 111 | 89.1 |
| 37 | 75.4 |
| 12.3 | 51.2 |
| 4.1 | 25.6 |
| 1.37 | 10.3 |
| 0.46 | 3.1 |
| 0.15 | 1.2 |
| 0 | 0.9 |
| IC₅₀ (nM) | ~12 |
Protocols 2 & 3: Assessing Cellular Health
Causality: A compound that kills cells will invariably lead to a decrease in signal in most biological assays. It is therefore essential to distinguish between a specific inhibitory effect and general toxicity.[5][18][19] Cytotoxicity assays are a self-validating component of any screening cascade, ensuring that the observed potency of a compound is not an artifact of cell death.[20] We will use two complementary assays: a viability assay that measures metabolic activity and a cytotoxicity assay that measures membrane integrity.
Protocol 2: Cell Viability Assay (Resazurin Reduction)
A. Principle This colorimetric assay uses the redox indicator resazurin to measure metabolic activity. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[21] The intensity of the fluorescent signal is proportional to the number of living cells.
B. Procedure
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound Treatment: Add a dose-response of N-Desethyl Acetildenafil to the cells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., 10% DMSO or staurosporine). Incubate for a period relevant to the primary assay (e.g., 24 hours).
-
Assay: Add resazurin solution to each well to a final concentration of ~44 µM. Incubate for 1-4 hours at 37°C.
-
Measurement: Read the fluorescence on a plate reader (Ex/Em ~560/590 nm).
-
Data Analysis: Normalize the data with the vehicle control as 100% viability and a "no-cell" or "toxin-killed" control as 0%. Plot the percent viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Protocol 3: Cytotoxicity Assay (LDH Release)
A. Principle This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[18] The amount of LDH in the supernatant is proportional to the number of dead cells.
B. Procedure
-
Cell Seeding and Treatment: Follow the same steps as the viability assay (4.1.B, steps 1-2). For the positive control, include a "maximum LDH release" well treated with a lysis buffer.
-
Supernatant Collection: After the incubation period, centrifuge the plate gently (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant to a new, clean 96-well plate.
-
LDH Reaction: Add the LDH reaction mix (containing lactate, NAD+, and diaphorase) to the supernatant according to the kit manufacturer's instructions. Incubate for up to 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Caption: Decision workflow for interpreting potency and cytotoxicity data.
Data Interpretation: Potency vs. Toxicity
The ultimate goal is to identify compounds that are potent inhibitors of their target but have minimal off-target or toxic effects. The Selectivity Index (SI) is a critical parameter calculated to assess this:
SI = CC₅₀ / IC₅₀
-
A high SI value (typically >10) indicates that the compound's inhibitory effect occurs at concentrations far below those that cause cell death. This suggests the observed activity is specific to the target (PDE5) and not an artifact of toxicity.
-
A low SI value (≤1) suggests that the compound is toxic at or near the same concentration it inhibits the target. The results from the primary assay are likely confounded by cytotoxicity and should be interpreted with extreme caution.
Conclusion
N-Desethyl Acetildenafil is an effective tool compound for the development and validation of cell-based assays targeting the PDE5 enzyme. By following the detailed protocols for measuring intracellular cGMP and assessing cellular health, researchers can confidently determine the potency and selectivity of test compounds. This integrated approach, combining a primary functional assay with essential cytotoxicity counter-screens, establishes a robust and self-validating system crucial for advancing early-stage drug discovery programs.
References
- Vertex AI Search. (n.d.). Cytotoxicity Assays | Life Science Applications.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
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Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
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- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
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Carbone, F., et al. (2022). The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art. International Journal of Molecular Sciences, 23(23), 15286. [Link]
- BenchChem. (2025). Application Notes and Protocols for PDE5-IN-6c: Cell-Based Assays.
- SRIRAMCHEM. (n.d.). N-Desethyl Acetildenafil.
- Promega Corporation. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
- Abcam. (n.d.). Cell viability assays.
-
Yusof, M. I. M., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect sildenafil in a counterfeit drug using a malachite green-based spectrophotometric method. F1000Research, 8, 1716. [Link]
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Puzzo, D., et al. (2017). Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition. Neural Plasticity, 2017, 7232090. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
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Zhang, X., et al. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Frontiers in Chemistry, 11, 1121096. [Link]
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Gnecco, S., et al. (2023). Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders. International Journal of Molecular Sciences, 24(2), 1604. [Link]
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Sciarretta, C., et al. (2023). Phosphodiesterase 5a Signalling in Skeletal Muscle Pathophysiology. International Journal of Molecular Sciences, 24(1), 748. [Link]
- West Bioscience. (n.d.). PDE5A Assay Kit.
- United States Biological. (n.d.). 137346 PDE5A1 Assay Kit, BioAssay.
-
Wang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2309. [Link]
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O'Connell, C. D., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(11-12), 1731-1738. [Link]
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Huang, S. A., & Lie, J. D. (2023). PDE5 Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Wikipedia. (n.d.). Acetildenafil. Retrieved February 10, 2026, from [Link]
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Wallis, R. M., et al. (1999). Sildenafil, a novel inhibitor of phosphodiesterase type 5 in human corpus cavernosum smooth muscle cells. British Journal of Pharmacology, 126(1), 239-247. [Link]
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Illuminating the Molecular Blueprint: A Guide to the Structural Elucidation of N-Desethyl Acetildenafil using NMR Spectroscopy
Introduction: The Analytical Imperative for Sildenafil Analogue Characterization
The landscape of pharmaceutical analysis and forensic chemistry is increasingly populated by analogues of approved drugs, such as sildenafil. These unauthorized derivatives, often found as adulterants in dietary supplements, pose significant public health risks due to their unknown pharmacological and toxicological profiles.[1] N-Desethyl Acetildenafil (Figure 1) is one such analogue, structurally related to both sildenafil and acetildenafil. Its unambiguous identification is paramount for regulatory enforcement and patient safety.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the definitive structural elucidation of novel compounds and impurities.[2] Unlike mass spectrometry, which provides a mass-to-charge ratio, NMR offers a direct window into the atomic connectivity and chemical environment of a molecule, providing unequivocal structural proof.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of N-Desethyl Acetildenafil.
Figure 1. Chemical Structure of N-Desethyl Acetildenafil.
Core Principles: A Multi-dimensional NMR Approach
The structural elucidation of a molecule like N-Desethyl Acetildenafil relies on a suite of NMR experiments that each provide a unique piece of the structural puzzle. This multi-technique approach ensures a self-validating and trustworthy analysis.[3]
-
¹H NMR (Proton NMR): This is the foundational experiment, providing information on the number of distinct proton environments, their relative abundance (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin coupling).
-
¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in the molecule and their chemical environment, distinguishing between sp³, sp², and sp hybridized carbons.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is crucial for tracing out proton networks within molecular fragments, such as the propyl and ethoxy chains.[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates protons directly to the carbon atom they are attached to. It is an exceptionally powerful tool for assigning carbons that have attached protons.[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment maps long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). HMBC is vital for connecting molecular fragments and identifying quaternary (non-protonated) carbons, which are invisible in HSQC spectra.[4][5]
By systematically interpreting the data from these experiments, a complete and unambiguous picture of the molecular structure can be assembled.
Experimental Protocol
This section details the step-by-step methodology for preparing the sample and acquiring the necessary NMR data.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. A well-prepared sample should be homogeneous and free of particulate matter.
-
Required Materials:
-
N-Desethyl Acetildenafil reference standard (~15-25 mg for a comprehensive suite of 2D experiments)
-
High-quality 5 mm NMR tubes
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) (≥99.8% D)
-
Glass Pasteur pipette
-
Small vial
-
-
Procedure:
-
Accurately weigh approximately 20 mg of N-Desethyl Acetildenafil into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic molecules.
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.
-
Using a glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. The solvent height should be approximately 4-5 cm.
-
Cap the NMR tube securely and label it clearly.
-
NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.
-
Standard 1D Experiments:
-
¹H NMR: Acquire with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire with proton decoupling. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Standard 2D Experiments:
-
gCOSY (gradient-selected COSY): Use standard parameters for small molecules.
-
gHSQC (gradient-selected HSQC): Set the ¹JCH coupling constant to an average value of 145 Hz to observe one-bond correlations.
-
gHMBC (gradient-selected HMBC): Set the long-range coupling constant (ⁿJCH) to a value optimized for 2-3 bond correlations, typically around 8 Hz.
-
Data Interpretation and Structural Elucidation
The following section provides an illustrative guide to interpreting the NMR data to confirm the structure of N-Desethyl Acetildenafil. The presented chemical shifts are predicted based on extensive data from structurally similar sildenafil analogues found in the literature, particularly those analyzed in DMSO-d₆.[4]
Predicted NMR Data for N-Desethyl Acetildenafil
The predicted ¹H and ¹³C NMR data are summarized in Tables 1 and 2 for clarity. A proposed numbering scheme for assignment is shown in Figure 2.
Figure 2. Proposed numbering scheme for NMR assignments of N-Desethyl Acetildenafil.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Number | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) |
|---|---|---|---|---|
| 11-NH | ~12.1 | br s | 1H | - |
| 17 | ~8.25 | d | 1H | ~2.5 |
| 15 | ~8.15 | dd | 1H | ~8.5, 2.5 |
| 14 | ~7.25 | d | 1H | ~8.5 |
| 10-CH₃ | ~4.15 | s | 3H | - |
| 20-OCH₂ | ~4.20 | q | 2H | ~7.0 |
| 22-CH₂ | ~3.80 | s | 2H | - |
| 24/28-CH₂ | ~3.45 | t | 4H | ~5.0 |
| 25/27-CH₂ | ~2.90 | t | 4H | ~5.0 |
| 2-CH₂ | ~2.80 | t | 2H | ~7.5 |
| 3-CH₂ | ~1.75 | sext | 2H | ~7.5 |
| 21-CH₃ | ~1.35 | t | 3H | ~7.0 |
| 4-CH₃ | ~0.95 | t | 3H | ~7.5 |
| 26-NH | ~2.80 (broad) | s | 1H | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Number | Predicted δ (ppm) |
|---|---|
| 23 | ~195.0 |
| 9 | ~158.0 |
| 19 | ~160.0 |
| 6 | ~149.0 |
| 1 | ~145.0 |
| 12 | ~140.0 |
| 16 | ~135.0 |
| 13 | ~128.0 |
| 7 | ~124.0 |
| 15 | ~123.0 |
| 14 | ~115.0 |
| 17 | ~112.0 |
| 20-OCH₂ | ~64.0 |
| 22-CH₂ | ~60.0 |
| 24/28-CH₂ | ~52.0 |
| 25/27-CH₂ | ~45.0 |
| 10-CH₃ | ~37.0 |
| 2-CH₂ | ~26.0 |
| 3-CH₂ | ~22.0 |
| 4-CH₃ | ~14.0 |
| 21-CH₃ | ~14.5 |
Step-by-Step Spectral Interpretation
Workflow for Structural Elucidation
The process begins by identifying key spin systems from the COSY spectrum, assigning the directly attached carbons via HSQC, and then assembling the full structure using the long-range HMBC correlations.
Analysis of the Aromatic Region and Pyrazolopyrimidinone Core
-
¹H NMR: The downfield region is expected to show three aromatic protons (H-14, H-15, H-17) and one amide proton (11-NH). The splitting pattern (two doublets and a doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring. A singlet at ~4.15 ppm is characteristic of the N-methyl group (10-CH₃) on the pyrazole ring.
-
HMBC: The crucial connections are established here. The aromatic proton H-17 will show a correlation to the ketone carbon C-23. The N-methyl protons (10-CH₃) will show a correlation to the pyrazole carbon C-7, confirming its position.
Identification of the Propyl and Ethoxy Groups
-
COSY: Two distinct spin systems will be visible.
-
A triplet (~0.95 ppm, 4-CH₃) will correlate to a sextet (~1.75 ppm, 3-CH₂), which in turn correlates to a triplet (~2.80 ppm, 2-CH₂). This is the signature of the n-propyl group.
-
A triplet (~1.35 ppm, 21-CH₃) will correlate to a quartet (~4.20 ppm, 20-OCH₂), characteristic of the ethoxy group.
-
-
HSQC: Each proton signal in these spin systems will correlate to its corresponding carbon signal, allowing for the unambiguous assignment of C-2, C-3, C-4, C-20, and C-21.
-
HMBC: The connection of these groups to the main scaffold is confirmed by HMBC. The methylene protons of the ethoxy group (20-OCH₂) will show a 3-bond correlation to the aromatic carbon C-19. The methylene protons of the propyl group (2-CH₂) will show correlations to the pyrazole carbons C-1 and C-7.
Assignment of the Acetylpiperazine Moiety
-
¹H NMR: The absence of an N-ethyl group (typically a quartet around 2.4 ppm and a triplet around 1.0 ppm in Acetildenafil) is the key differentiator. Instead, we expect to see two triplets for the piperazine ring protons (24/28-CH₂ and 25/27-CH₂) and a sharp singlet for the acetyl methylene protons (22-CH₂). A broad singlet for the piperazine N-H proton (26-NH) will also be present.
-
HSQC: The proton signals for 22-CH₂, 24/28-CH₂, and 25/27-CH₂ will correlate to their respective carbon signals.
-
HMBC: This is critical for confirming the "acetyl" linkage and the des-ethyl nature.
-
The acetyl methylene protons (22-CH₂) will show a strong correlation to the ketone carbon (C-23) and to the piperazine carbons (C-24/28). This confirms the -C(=O)-CH₂-piperazine linkage.
-
The absence of any HMBC correlation from an ethyl group to the piperazine nitrogen confirms the "N-Desethyl" structure.
-
Visualizing Key HMBC Correlations
The following diagram illustrates the most important HMBC correlations that piece together the molecular fragments into the final structure of N-Desethyl Acetildenafil.
Sources
- 1. N-Desethyl Acetildenafil | CAS 147676-55-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | C17H19ClN4O4S | CID 135496216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Desethyl acetildenafil | C23H30N6O3 | CID 135564684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
Troubleshooting & Optimization
Technical Support Center: N-Desethyl Acetildenafil Impurity Profiling
This guide functions as a Tier 3 Technical Support resource for the identification and profiling of N-Desethyl Acetildenafil , a critical impurity and metabolite of the synthetic PDE-5 inhibitor Acetildenafil (Hongdenafil).
Topic: Structural Identification, Chromatographic Separation, and Mass Spectrometry of N-Desethyl Acetildenafil Case ID: IMP-PDE5-042 Status: Active Guide
Executive Summary & Chemical Context
N-Desethyl Acetildenafil (MW 438.[1][2]5) is the primary de-alkylated derivative of Acetildenafil (MW 466.6). It is frequently encountered in two contexts:
-
Synthesis Impurity: Resulting from incomplete alkylation of the piperazine ring during Acetildenafil production.
-
Adulteration Marker: In "herbal" supplements, its presence often indicates the use of low-purity Acetildenafil raw material or metabolic degradation in biological samples.
Structural Distinction:
-
Acetildenafil: Contains an N-ethyl piperazine moiety.
-
N-Desethyl Acetildenafil: Contains a free secondary amine on the piperazine ring (loss of the ethyl group).
Troubleshooting Logic: The Identification Workflow
Use the following logic gate to determine the appropriate analytical path for your sample.
Figure 1: Decision matrix for impurity profiling.
Module 1: Chromatographic Separation (UPLC/HPLC)
Issue: Poor resolution between Acetildenafil and N-Desethyl Acetildenafil. Root Cause: Both compounds are basic lipophilic amines with similar LogP values, though N-Desethyl is slightly more polar due to the secondary amine.
Optimized Method Protocol
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH control).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 0.3 - 0.5 mL/min (UPLC).
Troubleshooting Table: Elution Behavior
| Compound | Retention Behavior (Reverse Phase) | Explanation |
| N-Desethyl Acetildenafil | Elutes Earlier (RT ~ 3.5 min) | The secondary amine (N-H) increases polarity compared to the tertiary amine of the parent. |
| Acetildenafil | Elutes Later (RT ~ 4.2 min) | The N-ethyl group increases hydrophobicity, increasing retention on C18. |
Q: Why do I see peak tailing? A: These are basic compounds interacting with residual silanols on the silica column.
-
Fix 1: Ensure your mobile phase contains an additive (0.1% Formic acid or Trifluoroacetic acid) to suppress silanol ionization.
-
Fix 2: Use an "end-capped" column specifically designed for basic compounds.
Module 2: Mass Spectrometry (LC-MS/MS)
Issue: Distinguishing N-Desethyl Acetildenafil from other Sildenafil analogues. Technique: ESI+ (Electrospray Ionization, Positive Mode).[3]
Diagnostic Fragmentation Pathway
Both compounds share the same pyrazolopyrimidinone core but differ at the piperazine ring.
MS/MS Transition Table
| Analyte | Precursor Ion [M+H]+ | Key Product Ion 1 (Core) | Key Product Ion 2 (Piperazine) |
| Acetildenafil | 467.2 | 297.1 | 99.1 (N-ethylpiperazine frag) |
| N-Desethyl Acetildenafil | 439.2 | 297.1 | 71.1 / 85.1 (Piperazine frag) |
Mechanism of Action (Fragmentation):
-
Common Core: The ion at m/z 297 represents the cleavage of the piperazine ring from the acetyl group. Since the modification is on the piperazine ring, the core fragment (297) remains identical for both compounds.
-
Differentiating Shift: The mass difference of 28 Da (467 - 439) corresponds exactly to the loss of the ethyl group (C2H4).
Figure 2: Fragmentation pathway. The m/z 297 ion is the "fingerprint" of the Acetildenafil series, while the parent ion shift confirms the N-desethylation.
Module 3: NMR Structural Elucidation
Issue: Absolute confirmation of the structure without a reference standard. Technique: 1H NMR (Proton NMR) in DMSO-d6 or CD3OD.
The "Missing Signal" Diagnosis: To confirm the sample is N-Desethyl Acetildenafil and not another isomer, look for the absence of the N-ethyl signals.
| Proton Group | Acetildenafil (Parent) | N-Desethyl Acetildenafil (Impurity) |
| Piperazine N-CH2 (Ethyl) | Quartet at ~2.3 - 2.4 ppm | ABSENT |
| Piperazine N-CH2-CH3 (Methyl) | Triplet at ~1.0 ppm | ABSENT |
| Piperazine Ring Protons | Multiplets (integrated for 8H) | Shifts observed due to change from tertiary to secondary amine. |
Q: How do I distinguish it from Sildenafil? A: Sildenafil has a Sulfonyl group adjacent to the piperazine.[3] Acetildenafil (and its desethyl derivative) has an Acetyl group (carbonyl).
-
Check: Look for the carbonyl carbon in 13C NMR (~169 ppm) which is present in Acetildenafil derivatives but absent in Sildenafil (which shows sulfonamide characteristics).
Module 4: Sample Preparation (Complex Matrices)
Issue: High backpressure or matrix suppression when analyzing herbal supplements. Protocol: Liquid-Liquid Extraction (LLE).
-
Weigh: 100 mg of powdered sample.
-
Dissolve: Add 5 mL of 0.1 M HCl (The basic nitrogen ensures solubility in acid).
-
Wash: Add 5 mL Hexane (removes non-polar fats/waxes). Discard organic layer.
-
Basify: Adjust aqueous layer to pH 10 using Ammonium Hydroxide (NH4OH). Crucial: This neutralizes the amine, making it extractable into organic solvent.
-
Extract: Add 5 mL Dichloromethane (DCM) or Ethyl Acetate. Shake and collect the organic layer.
-
Dry: Evaporate DCM and reconstitute in Mobile Phase.
References
-
PubChem. (2025).[4] N-Desethyl acetildenafil | C23H30N6O3.[1][2] National Library of Medicine. [Link]
-
Ahn, S., et al. (2009).[5] Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Zhong, D., et al. (2002).[6] Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. N-Desethyl Acetildenafil | CAS 147676-55-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. CAS 147676-55-9: N-Desethyl Acetildenafil | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. o-Desethyl sildenafil | C20H26N6O4S | CID 135565516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-Desethyl Acetildenafil Peak Tailing in HPLC
As a Senior Application Scientist, I understand that achieving a perfectly symmetrical peak is paramount for accurate quantification and robust analytical methods. N-Desethyl Acetildenafil, due to its chemical structure, presents a classic challenge in reversed-phase HPLC: peak tailing. This guide provides a structured, in-depth approach to diagnosing and resolving this common issue, moving from fundamental principles to advanced troubleshooting techniques.
Troubleshooting Guide: A Systematic Approach
This section is designed to walk you through a logical troubleshooting process, starting with the most impactful and easily adjustable parameters.
Q1: I'm seeing significant peak tailing with N-Desethyl Acetildenafil. What is the most likely cause and where should I begin troubleshooting?
A1: The most probable cause of peak tailing for N-Desethyl Acetildenafil is secondary ionic interactions between the analyte and the stationary phase.[1][2] Your analyte is a basic compound, containing a piperazine functional group which is readily protonated.[3][4] Standard silica-based reversed-phase columns have residual acidic silanol groups (Si-OH) on their surface.[5][6]
At a typical analytical pH (e.g., pH 4-7), your basic analyte carries a positive charge, while the silanol groups can be deprotonated and carry a negative charge.[7][8] This electrostatic attraction creates a strong, secondary retention mechanism in addition to the primary hydrophobic interaction, causing some analyte molecules to lag behind, resulting in a tailed peak.[6][9]
Your troubleshooting should always start with the mobile phase pH , as it is the most powerful tool for controlling the ionization state of both your analyte and the stationary phase.[10][11]
Q2: How exactly does mobile phase pH control the peak shape, and what is the optimal strategy for N-Desethyl Acetildenafil?
A2: Mobile phase pH dictates the charge of both the analyte and the silanol groups. To achieve a sharp, symmetrical peak, the goal is to minimize the strong ionic interactions. This can be accomplished with two primary strategies: operating at low pH or, with the correct column, high pH.[12][13]
| pH Range | N-Desethyl Acetildenafil (Base) | Silica Silanol Groups (Acid, pKa ~3.8-4.5) | Dominant Interaction | Expected Peak Shape |
| Low pH (~2.5-3.5) | Protonated (Cationic, R-NH₂⁺) | Protonated (Neutral, Si-OH) | Hydrophobic (Ideal) | Symmetrical |
| Mid pH (~4-7) | Protonated (Cationic, R-NH₂⁺) | Deprotonated (Anionic, Si-O⁻) | Ionic + Hydrophobic (Problematic) | Tailing |
| High pH (>9) | Neutral (R-NH) | Deprotonated (Anionic, Si-O⁻) | Hydrophobic (Ideal) | Symmetrical (Requires high pH stable column) |
Strategy 1: Low pH (Recommended Starting Point) Operating at a low pH (e.g., 2.5 - 3.5) is the most common and effective way to eliminate tailing for basic compounds.[13][14] By adding an acidifier like formic acid, phosphoric acid, or trifluoroacetic acid (TFA), you ensure the silanol groups are fully protonated and neutral.[6] This prevents the ion-exchange interaction, leaving only the desired reversed-phase (hydrophobic) retention mechanism.[13]
Strategy 2: High pH (Alternative for pH-Stable Columns) If you are using a modern hybrid-silica or polymer-based column stable at high pH, you can use a basic mobile phase (e.g., pH 9-11 with ammonium bicarbonate or a phosphate buffer).[15] At high pH, N-Desethyl Acetildenafil will be in its neutral, uncharged form. A neutral analyte will not interact ionically with the charged silanol groups, again leading to excellent peak shape.[10]
Below is a workflow to guide your pH optimization.
Q3: I've adjusted my mobile phase to pH 3.0, but the peak tailing has only slightly improved. What should I investigate next?
A3: If pH optimization alone is insufficient, your next focus should be the column chemistry and hardware .
-
Column Selection : Not all C18 columns are created equal, especially for basic compounds.
-
Use High-Purity, End-Capped Columns : Modern columns are often based on high-purity "Type B" silica, which has fewer metal contaminants that can activate silanol groups.[2][8] Ensure your column is "end-capped," a process that chemically blocks a majority of the residual silanols with a small silylating agent.[1][6]
-
Consider Alternative Chemistries : If a standard end-capped C18 is not working, consider columns specifically designed for basic compounds.[16] Columns with embedded polar groups (EPG) or those made from hybrid organic/silica particles provide superior shielding of silanol activity and often yield excellent peak shapes for bases even at intermediate pH.[15][16][17]
-
-
Column Health & Contamination :
-
Column Degradation : Columns have a finite lifetime. Over time, the stationary phase can hydrolyze, especially at pH extremes, exposing more active silanol sites.[18] If the column is old or has been used extensively, it may be the source of the problem.
-
Contamination : Strongly retained basic compounds from previous injections can accumulate on the column head, creating active sites that cause tailing.
-
Blocked Frit : A partially blocked inlet frit can distort the sample flow path, leading to peak shape issues.[1]
-
Experimental Protocol: Column Health Check
-
Disconnect the column and flush your HPLC system to ensure the issue is not with the system itself.
-
Reverse the column (if permitted by the manufacturer) and flush with a strong solvent series (e.g., Water, Isopropanol, Methylene Chloride, Isopropanol, Mobile Phase). This can remove strongly adsorbed contaminants.
-
Test with a new column of the same or, preferably, a more inert chemistry (e.g., a modern EPG or hybrid C18). This is the definitive way to rule out column degradation.[19]
Q4: A new, high-quality column has helped, but a small tail remains. Are there any mobile phase additives that can provide the final polish?
A4: Yes, when pH and column selection are optimized, mobile phase additives can be used to mask the final residual silanol interactions.
-
Competing Base (Silanol Suppressor) :
-
What it is : A small, basic amine like Triethylamine (TEA) is added to the mobile phase at a low concentration (e.g., 5-10 mM).[13]
-
How it works : TEA, being a base, will preferentially interact with the acidic silanol sites on the stationary phase.[13] By "occupying" these active sites, it effectively masks them from your analyte, preventing the secondary interaction and improving peak shape.
-
Caveats : Competing bases are not volatile and are generally not compatible with mass spectrometry (MS) . They can also accelerate the degradation of the silica stationary phase over time.[13]
-
-
Ion-Pairing Agents :
-
What it is : For a cationic analyte like protonated N-Desethyl Acetildenafil, an anionic ion-pairing agent such as an alkyl sulfonate (e.g., sodium heptanesulfonate) is added to the mobile phase.[20][21][22]
-
How it works : The negatively charged sulfonate "pairs" with the positively charged analyte in the mobile phase.[22] This newly formed neutral ion pair has increased hydrophobicity, leading to better retention and interaction with the C18 stationary phase, while preventing the analyte's direct interaction with silanol sites.
-
Caveats : Ion-pair chromatography is a powerful but complex technique. It requires long column equilibration times, can be difficult to reproduce, and is generally incompatible with MS and gradient elution. It is often considered a last-resort optimization tool.[20]
-
Q5: I've optimized my method, but I still see some minor tailing. Could my HPLC system itself be the problem?
A5: Absolutely. If you have ruled out chemical interactions, the issue may be physical, stemming from extra-column dispersion (or dead volume). This is any volume the sample encounters outside of the column itself, which can cause the sample band to spread and tail.[9]
Checklist for Minimizing Extra-Column Volume:
-
Tubing : Use the shortest possible length of tubing with a narrow internal diameter (ID), such as 0.12 mm or 0.005 inches, between the injector, column, and detector.[9][23]
-
Fittings : Ensure all fittings are correctly swaged and seated. A poor connection can create a small void or dead space where sample can diffuse.[7]
-
Injector and Sample Loop : Make sure the sample loop is not excessively large for your injection volume.
-
Detector Flow Cell : Use a low-volume flow cell if available, especially if you are using a narrow-bore column.
A simple diagram illustrates how dead volume contributes to peak distortion.
Frequently Asked Questions (FAQs)
-
Q: What is a good USP Tailing Factor (Tf)?
-
A: An ideal, perfectly symmetrical peak has a Tf of 1.0. According to USP guidelines, a value between 0.8 and 1.5 is often acceptable.[1] However, for high-precision quantitative analysis, you should strive for a Tf as close to 1.0 as possible, with anything above 1.2 warranting investigation.
-
-
Q: Why is N-Desethyl Acetildenafil so susceptible to tailing?
-
A: Its chemical structure contains a piperazine ring, a basic functional group.[3][4] In reversed-phase HPLC, basic compounds readily accept a proton to become positively charged, leading to strong electrostatic interactions with negatively charged residual silanol groups on the silica column packing, which is a primary cause of peak tailing.[6][9]
-
-
Q: Should I use Acetonitrile or Methanol as the organic modifier?
-
A: Both can work, but Acetonitrile is often the preferred starting point. It generally has a lower viscosity, resulting in lower system backpressure.[9] Methanol is more protic and can sometimes offer different selectivity or better mask silanol interactions in specific cases. If you are struggling with peak shape, it is worthwhile to screen both solvents.
-
-
Q: Can increasing the column temperature help reduce tailing?
-
A: Yes, it can have a positive effect. Elevating the column temperature (e.g., to 35-45 °C) reduces the viscosity of the mobile phase and can improve the kinetics of mass transfer between the mobile and stationary phases. This often leads to sharper, more efficient peaks and can sometimes mitigate minor tailing.[23] However, it should be considered a secondary optimization parameter after addressing the primary chemical causes (pH and column choice).
-
References
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- The Theory of HPLC Column Chemistry - Crawford Scientific
- Exploring the Role of pH in HPLC Separ
- HPLC Tech Tip: Basic Analytes and High pH - Phenomenex
- Effect of mobile phase pH on reversed-phase HPLC separ
- Peak Tailing in HPLC - Element Lab Solutions
- What are common causes of peak tailing when running a reverse-phase LC column?
- How to Reduce Peak Tailing in HPLC? - Phenomenex
- Back to Basics: The Role of pH in Retention and Selectivity | LCGC Intern
- Control pH During Method Development for Better Chrom
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex
- HPLC Troubleshooting Guide - DyChrom
- HPLC Troubleshooting Guide - SCION Instruments
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- Technical Support Center: Troubleshooting Peak Tailing of Flavonoids in Reverse-Phase HPLC - Benchchem
- Tips and Tricks of HPLC System Troubleshooting - Agilent
- N-Desethyl acetildenafil | C23H30N6O3 | CID 135564684 - PubChem
- CAS 147676-55-9: N-Desethyl Acetildenafil | CymitQuimica
- Overcoming peak tailing of basic analytes in silica type a st
- Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed
- Ion-Pairing Agents | HPLC - Mason Technology
- HPLC Methods for analysis of Sildenafil - HELIX Chrom
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub
- Ion-Pair Reagents for HPLC - TCI Chemicals
- The LCGC Blog: Silica for HPLC St
- The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Ion pair chrom
- Which column for basic analytes - Chrom
- Analysis of Polar Compounds with Ion Pair Reagents - Sigma-Aldrich
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. N-Desethyl acetildenafil | C23H30N6O3 | CID 135564684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 147676-55-9: N-Desethyl Acetildenafil | CymitQuimica [cymitquimica.com]
- 5. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. support.waters.com [support.waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.com [chromtech.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. acdlabs.com [acdlabs.com]
- 15. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 16. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 17. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 18. moravek.com [moravek.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. itwreagents.com [itwreagents.com]
- 23. HPLC Troubleshooting Guide [scioninstruments.com]
preventing degradation of N-Desethyl Acetildenafil in solution
Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of N-Desethyl Acetildenafil in solution. By synthesizing established principles of small molecule stability and drawing parallels from its parent compound, sildenafil, this document offers in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols. Our objective is to equip researchers with the necessary knowledge to ensure the integrity and reproducibility of their experiments involving N-Desethyl Acetildenafil.
Table of Contents
-
Introduction to N-Desethyl Acetildenafil Stability
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: Diagnosing and Resolving Degradation
-
Experimental Protocols
-
Protocol 4.1: Preparation of Stock Solutions
-
Protocol 4.2: Recommended Storage Conditions
-
Protocol 4.3: Stability Testing Workflow
-
-
References
Introduction to N-Desethyl Acetildenafil Stability
N-Desethyl Acetildenafil is an active metabolite and analogue of the widely studied compound sildenafil. As with many complex organic molecules, its stability in solution is not absolute and is highly dependent on environmental conditions. Degradation can lead to a loss of potency, the formation of confounding artifacts, and ultimately, a misinterpretation of experimental results. The primary degradation pathways anticipated for N-Desethyl Acetildenafil, based on the known vulnerabilities of similar structures like sildenafil, include hydrolysis and oxidation.
Hydrolytic degradation is a significant concern, particularly at the piperazine ring and the ethoxyphenyl group, and is often catalyzed by acidic or basic conditions. Oxidative degradation can occur at multiple sites on the molecule, facilitated by exposure to air, light, or the presence of trace metal ions. This guide provides a systematic approach to mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause N-Desethyl Acetildenafil degradation in solution?
A1: The most significant factors are pH, solvent choice, temperature, and exposure to light and oxygen. N-Desethyl Acetildenafil, like its parent compound sildenafil, is susceptible to hydrolysis in acidic or basic conditions and can be oxidized. For optimal stability, solutions should be maintained at a near-neutral pH (6-7), stored in appropriate solvents, and protected from excessive heat and light.
Q2: Which solvents are recommended for dissolving and storing N-Desethyl Acetildenafil?
A2: For short-term storage and experimental use, high-purity (≥99.5%) aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol are recommended. For long-term storage, DMSO is generally preferred due to its ability to be stored at -20°C or -80°C, which significantly slows degradation. Aqueous buffers can be used for final experimental dilutions, but the compound's stability in these is limited, and they should be prepared fresh.
Q3: How should I properly store my N-Desethyl Acetildenafil stock solutions?
A3: Stock solutions in anhydrous DMSO or ethanol should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and exposure to atmospheric moisture. These aliquots should be stored in tightly sealed vials at -20°C or, for extended periods, at -80°C. The headspace of the vial can be purged with an inert gas like argon or nitrogen to displace oxygen and further prevent oxidative degradation.
Q4: Can I use aqueous buffers for my experiments? If so, for how long is the compound stable?
A4: Yes, aqueous buffers are often necessary for biological assays. However, the stability of N-Desethyl Acetildenafil in aqueous media is significantly reduced. It is strongly recommended to prepare aqueous solutions fresh for each experiment by diluting a concentrated organic stock. Avoid storing the compound in aqueous buffers for more than a few hours, even at 4°C. If your experiment requires longer incubation times, a preliminary stability test in your specific buffer system is advised.
Q5: I see unexpected peaks in my HPLC/LC-MS analysis. Could this be degradation?
A5: Yes, the appearance of new, unexpected peaks is a classic sign of chemical degradation. These peaks represent degradation products. To confirm, you can perform a forced degradation study by intentionally exposing a sample of your compound to harsh conditions (e.g., strong acid, base, or an oxidizing agent) and comparing the resulting chromatogram to your experimental sample.
Troubleshooting Guide: Diagnosing and Resolving Degradation
This section addresses common issues encountered during the handling of N-Desethyl Acetildenafil solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency / Inconsistent Results | Gradual degradation of the compound in stock or working solutions. | 1. Prepare fresh stock solutions from solid material.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.3. Verify the pH of your aqueous buffers; adjust to near-neutral if necessary.4. Conduct a stability test in your experimental media (See Protocol 4.3). |
| Appearance of New Peaks in Chromatography | Hydrolytic or oxidative degradation. | 1. Confirm the identity of the new peaks via mass spectrometry if possible.2. Review your solution preparation and storage procedures. Ensure use of high-purity solvents and protection from light.3. Purge stock solution vials with inert gas (argon or nitrogen) before sealing and freezing. |
| Precipitation in Aqueous Solution | Poor solubility of N-Desethyl Acetildenafil in the chosen buffer system. | 1. Decrease the final concentration of the compound.2. Increase the percentage of organic co-solvent (e.g., DMSO) in the final working solution, if tolerated by the assay.3. Ensure the pH of the buffer is compatible with the compound's solubility profile. |
Experimental Protocols
Protocol 4.1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of N-Desethyl Acetildenafil with maximal stability.
Materials:
-
N-Desethyl Acetildenafil (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance and volumetric glassware
Procedure:
-
Pre-equilibration: Allow the solid N-Desethyl Acetildenafil container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of solid compound in a sterile environment.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex gently until the solid is completely dissolved. Mild warming (to 37°C) can be used to aid dissolution if necessary.
-
Inert Gas Purge: Purge the headspace of the vial with argon or nitrogen for 15-20 seconds to displace oxygen.
-
Sealing and Aliquoting: Securely cap the vial. For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in separate amber vials. This minimizes the number of freeze-thaw cycles and exposure to air for the bulk of the stock.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, and date of preparation.
Protocol 4.2: Recommended Storage Conditions
| Storage Type | Solvent | Temperature | Duration | Key Considerations |
| Long-Term | Anhydrous DMSO | -80°C | > 6 months | Aliquoted, inert gas overlay, protected from light. |
| Short-Term | Anhydrous DMSO / Ethanol | -20°C | < 6 months | Aliquoted, tightly sealed. |
| Working Solution (Aqueous) | Experimental Buffer | 4°C | < 24 hours | Prepare fresh daily. Protect from light. |
Protocol 4.3: Stability Testing Workflow
Objective: To determine the stability of N-Desethyl Acetildenafil in a specific experimental buffer.
Procedure:
-
Preparation: Prepare a working solution of N-Desethyl Acetildenafil in your experimental buffer at the final desired concentration.
-
Time Points: Aliquot the solution into separate vials for each time point to be tested (e.g., T=0, 2h, 4h, 8h, 24h).
-
Incubation: Store the vials under your exact experimental conditions (temperature, light exposure).
-
Analysis: At each time point, immediately analyze the sample using a stability-indicating method, such as HPLC-UV or LC-MS. The T=0 sample serves as the baseline.
-
Quantification: Quantify the peak area of the parent N-Desethyl Acetildenafil at each time point. A decrease in peak area relative to T=0 indicates degradation. The appearance and increase of new peaks should also be noted.
Caption: Workflow for assessing N-Desethyl Acetildenafil stability.
References
Technical Support Center: N-Desethyl Acetildenafil Synthesis Optimization
This guide addresses the technical optimization of N-Desethyl Acetildenafil (also known as Noracetildenafil), specifically the acetamide analog of Sildenafil.
Note on Nomenclature: Unlike Sildenafil, which contains a sulfonamide linker, Acetildenafil derivatives contain a ketone/acetamide linker. This fundamental structural difference renders standard Sildenafil chlorosulfonation protocols ineffective. The critical synthetic pathway involves Friedel-Crafts Chloroacetylation followed by Nucleophilic Substitution .[1]
Topic: Yield Improvement & Impurity Suppression in Noracetildenafil Synthesis Audience: Process Chemists & Medicinal Chemists Scope: Post-cyclization functionalization of the Pyrazolopyrimidinone scaffold.
Critical Process Parameters (CPP) & Strategic Overview
The synthesis of N-Desethyl Acetildenafil typically fails at two distinct bottlenecks. Understanding the causality at these stages is the prerequisite for yield improvement.
The Two "Yield Killers"
-
The Friedel-Crafts Acylation (Step A): Unlike the highly reactive chlorosulfonation used for Sildenafil, introducing a chloroacetyl group requires a Lewis Acid catalyst (e.g., AlCl₃). The electron-rich ethoxy-phenyl ring is deactivated by the pyrimidinone core, often leading to incomplete conversion or regioselectivity issues.[1]
-
The Piperazine Coupling (Step B): This is the most common failure point for the "N-Desethyl" (free amine) analog. Reacting the chloroacetyl intermediate with free piperazine inevitably leads to dimerization (bis-alkylation), where one piperazine molecule reacts with two scaffold molecules, slashing yields by up to 50%.
Troubleshooting Guide: Phase I (Chloroacetylation)
Objective: Functionalize the core scaffold (5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) with a chloroacetyl linker.[1]
Diagnostic Q&A
Q: My reaction mixture is heterogeneous and conversion stalls at 60%. Adding more catalyst doesn't help. [1]
-
Root Cause: "Catalyst Poisoning" by the Pyrimidinone. The basic nitrogens in the pyrazole/pyrimidine ring complex with the Lewis Acid (AlCl₃), removing it from the catalytic cycle.
-
Correction: You cannot use catalytic amounts. You must use a super-stoichiometric excess of AlCl₃ (typically 3.0 to 5.0 equivalents). The first equivalents are "sacrificial" to saturate the nitrogen sites; the subsequent equivalents drive the Friedel-Crafts reaction.
Q: I am seeing a major impurity at RRT 0.85. What is it?
-
Root Cause: Hydrolysis of the Chloroacetyl Chloride or the intermediate complex. If moisture enters the system, the acyl chloride hydrolyzes to chloroacetic acid, which is unreactive.
-
Correction: Ensure strictly anhydrous conditions. Use dry Dichloromethane (DCM) or Carbon Disulfide (CS₂).[1] Verify the quality of Chloroacetyl Chloride (it should be clear, not yellow/cloudy).
Q: The product contains an isomer that is difficult to separate.
-
Root Cause: Regioselectivity drift. While the ethoxy group directs para (position 5), high temperatures can promote ortho substitution (position 3 of the phenyl ring).
-
Correction: Maintain reaction temperature between 0°C and room temperature. Do not reflux unless absolutely necessary for conversion.
Troubleshooting Guide: Phase II (Piperazine Coupling)
Objective: Displace the chloride with piperazine to form the final secondary amine.
Diagnostic Q&A
Q: My yield is <40%, and Mass Spec shows a large peak at [2M-HCl].
-
Root Cause: Dimerization (Bis-alkylation). This is the definitive challenge of synthesizing N-Desethyl analogs.[1] Because the product (secondary amine) is still nucleophilic, it competes with the starting piperazine for the alkyl chloride.
-
Correction (Method A - High Purity): Switch to 1-Boc-Piperazine . This prevents the second side of the piperazine from reacting.
-
Workflow: Couple with Boc-Piperazine → Isolate → Deprotect with TFA/HCl.[1]
-
-
Correction (Method B - Cost Effective): Use High Dilution & Excess .[1] Use 10 equivalents of piperazine. The statistical probability of the chloride hitting a free piperazine molecule becomes significantly higher than hitting a product molecule.
Q: The reaction is sluggish even with excess piperazine.
-
Root Cause: Poor solubility or "Salting Out."[1] As HCl is generated, it protonates the piperazine, rendering it non-nucleophilic.
-
Correction: Add an auxiliary base (e.g., K₂CO₃ or TEA) to scavenge the acid, or ensure the 10eq excess of piperazine acts as its own base. Use NaI (0.1 eq) as a catalyst (Finkelstein reaction) to convert the alkyl chloride to a more reactive alkyl iodide in situ.
Visualizing the Optimization Logic
The following diagram illustrates the critical decision pathways for maximizing yield.
Caption: Decision tree highlighting the "Boc-Protection" route to bypass the dimerization bottleneck common in N-Desethyl analog synthesis.
Optimized Experimental Protocol (The "Boc" Route)
This protocol prioritizes purity and yield over raw material cost, recommending the protection strategy to eliminate dimer formation.
Reagents
-
Scaffold: 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1.0 eq)
-
Acylation: Chloroacetyl chloride (1.5 eq), Aluminum Chloride (AlCl₃) (4.0 eq).[1]
-
Coupling: 1-Boc-piperazine (1.2 eq), Potassium Carbonate (K₂CO₃) (2.0 eq), Sodium Iodide (NaI) (0.1 eq).[1]
-
Deprotection: Trifluoroacetic acid (TFA) or HCl in Dioxane.
Step-by-Step Methodology
Phase 1: Chloroacetylation
-
Setup: In a flame-dried flask under Nitrogen, suspend the Scaffold (1.0 eq) in dry Dichloromethane (DCM) (10 volumes).
-
Activation: Cool to 0°C. Add AlCl₃ (4.0 eq) portion-wise. Note: The mixture may turn orange/red and become homogenous as the complex forms. Stir for 30 mins.
-
Acylation: Add Chloroacetyl chloride (1.5 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4–6 hours. Monitor by HPLC/TLC.
-
Quench (Critical): Pour the reaction mixture slowly onto a mixture of Ice/HCl (1N). Caution: Exothermic.[1]
-
Workup: Separate the organic layer. Wash with Brine. Dry over Na₂SO₄.[3] Evaporate to yield the Chloromethyl Ketone Intermediate . (Typical Yield: 85-90%).[1]
Phase 2: Protected Coupling
-
Setup: Dissolve the Intermediate in Acetonitrile (ACN) (10 volumes).
-
Addition: Add K₂CO₃ (2.0 eq), NaI (0.1 eq), and 1-Boc-piperazine (1.2 eq).
-
Reaction: Heat to 60°C for 3–5 hours. The NaI catalyzes the reaction by forming the transient, highly reactive alkyl iodide.
-
Workup: Filter off inorganic salts. Evaporate solvent.[3][4] The residue is the Boc-Protected Precursor .
Phase 3: Deprotection
-
Cleavage: Dissolve the residue in DCM (5 volumes). Add TFA (5 volumes) or 4N HCl in Dioxane. Stir at Room Temperature for 2 hours.
-
Neutralization: Evaporate volatiles. Basify carefully with saturated NaHCO₃ to pH 8–9.
-
Extraction: Extract with DCM/Isopropanol (9:1).
-
Purification: Recrystallize from Ethanol/Water.
Data Summary: Yield Comparison
| Methodology | Stoichiometry (Piperazine) | Major Impurity | Typical Yield | Purity Profile |
| Direct Coupling | 1.0 - 1.5 eq | Dimer (40-50%) | 30 - 45% | Low (Requires Column) |
| Excess Method | 10.0 eq | Unreacted Piperazine | 75 - 80% | Medium (Wash required) |
| Boc-Protection | 1.2 eq | None (Clean conversion) | 85 - 92% | High (Crystallization) |
References
-
Dunn, P. J., et al. (2005). "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development, 9(1), 88-97.[1] (Foundational chemistry for the pyrazolopyrimidinone scaffold). [1]
-
Dale, D. J., et al. (2000). "Synthesis of the Sildenafil Analogues." Organic Process Research & Development, 4(1), 17-22.[1] (Discusses functionalization of the phenyl ring). [1]
-
Kim, D. K., et al. (2001). "Synthesis and Phosphodiesterase 5 Inhibitory Activity of New Phenylpyrazolo[4,3-d]pyrimidin-7-one Derivatives Containing an Acetyl Group." Bioorganic & Medicinal Chemistry, 9(11), 3001-3008.[1] (Specific reference for Acetyl-linked analogs vs Sulfonyl-linked).
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.[5] (Reference for Piperazine dimerization kinetics and Boc-protection strategies).
Sources
- 1. CAS 147676-55-9: N-Desethyl Acetildenafil | CymitQuimica [cymitquimica.com]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Ion Suppression for N-Desethyl Acetildenafil in LC-MS
Welcome to the technical support center for the LC-MS analysis of N-Desethyl Acetildenafil. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ion suppression, a common challenge in bioanalysis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
N-Desethyl Acetildenafil is a derivative of acetildenafil, which is a structural analog of sildenafil.[1] Like its parent compounds, it is classified as a phosphodiesterase type 5 (PDE5) inhibitor.[1] Accurate quantification of such compounds in complex biological matrices is often hindered by ion suppression, a phenomenon where the ionization efficiency of the target analyte is reduced by co-eluting matrix components.[2][3] This guide offers practical, field-proven strategies to mitigate these effects.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific issues you may encounter during the LC-MS analysis of N-Desethyl Acetildenafil, providing a systematic approach to problem-solving.
Problem 1: Low Signal Intensity and Poor Peak Shape for N-Desethyl Acetildenafil
Possible Cause: Significant ion suppression from endogenous matrix components, such as phospholipids, is a primary suspect when observing low signal intensity and distorted peak shapes. These matrix components can co-elute with the analyte and compete for ionization in the MS source.[3]
Step-by-Step Troubleshooting Workflow:
-
Confirm Ion Suppression with a Post-Column Infusion Experiment: This is the definitive method to identify regions of ion suppression in your chromatogram.
-
Protocol:
-
Prepare a standard solution of N-Desethyl Acetildenafil.
-
Set up a post-column infusion system where the analyte solution is continuously infused into the mobile phase stream just before it enters the mass spectrometer.
-
Inject a blank, extracted matrix sample (e.g., plasma, urine) onto the LC column.
-
Monitor the signal of N-Desethyl Acetildenafil. A drop in the baseline signal at a specific retention time indicates the presence of ion-suppressing components eluting from the column.[2]
-
-
-
Optimize Sample Preparation to Remove Interferences: A robust sample preparation method is the most effective way to combat ion suppression.[3]
-
Solid-Phase Extraction (SPE): This technique is highly recommended for cleaning up complex biological samples. It can effectively remove salts, proteins, and phospholipids.
-
Recommended Protocol (General):
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the pre-treated sample.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute N-Desethyl Acetildenafil with an appropriate solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).
-
-
-
Liquid-Liquid Extraction (LLE): LLE can also be effective but may be less selective than SPE.
-
-
Enhance Chromatographic Separation: If ion suppression persists, focus on improving the separation of N-Desethyl Acetildenafil from matrix components.
-
Column Chemistry: Consider a column with a different stationary phase. For instance, if you are using a C18 column, a phenyl-hexyl or a biphenyl column might offer different selectivity and move the analyte peak away from the suppression zone.[4]
-
Gradient Optimization: Adjust the gradient profile to increase the resolution between your analyte and the interfering peaks. A shallower gradient can often improve separation.
-
Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variability in the degree of ion suppression from sample to sample is a common cause of inconsistent results. This is particularly prevalent when the composition of the biological matrix differs between samples.[2]
Step-by-Step Troubleshooting Workflow:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for variable ion suppression. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression to the same extent.[2] By using the ratio of the analyte to the SIL-IS, you can achieve accurate and precise quantification.
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to normalize the matrix effects across your analytical run.[3]
-
Sample Dilution: If the concentration of N-Desethyl Acetildenafil is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and, consequently, the extent of ion suppression.[2][5] However, this approach is limited by the sensitivity of your instrument.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression for N-Desethyl Acetildenafil?
A1: Ion suppression in the analysis of N-Desethyl Acetildenafil, particularly in biological samples, is primarily caused by co-eluting endogenous and exogenous components. These include:
-
Phospholipids: Abundant in plasma and serum, these are notorious for causing ion suppression in electrospray ionization (ESI).[2]
-
Salts and Buffers: Non-volatile salts from buffers used in sample preparation can accumulate in the ion source and interfere with the ionization process.[2]
-
High concentrations of other compounds: Any compound present at a high concentration that co-elutes with the analyte can compete for the limited charge on the ESI droplets, leading to reduced signal for the analyte of interest.[5]
Q2: How can I proactively minimize ion suppression during method development?
A2: Proactive measures during method development are key to a robust LC-MS assay.
-
Thorough Sample Cleanup: Invest time in developing a comprehensive sample preparation method. Solid-phase extraction is often superior to simple protein precipitation for removing a wider range of interfering compounds.[3]
-
Chromatographic Selectivity: Aim for chromatographic conditions that provide good separation of your analyte from the bulk of the matrix components. Using smaller particle size columns (e.g., UPLC/UHPLC) can provide better resolution and reduce the likelihood of co-elution.
-
Mobile Phase Optimization: The choice of mobile phase additives can influence ionization efficiency. Volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile salts. The pH of the mobile phase should be adjusted to ensure the analyte is in its ionized form. For basic compounds like N-Desethyl Acetildenafil, a mobile phase with a slightly acidic pH (e.g., using formic acid) is generally recommended for positive ion mode ESI.[6]
Q3: Can adjusting the mass spectrometer's source parameters help reduce ion suppression?
A3: While optimizing source parameters is crucial for maximizing sensitivity, it is generally not a primary solution for overcoming ion suppression. However, some adjustments can have a minor impact:
-
Source Temperature and Gas Flows: Optimizing the desolvation gas temperature and flow rate can improve the efficiency of droplet desolvation, which can sometimes help mitigate the effects of less volatile matrix components.[6]
-
Capillary Voltage: Adjusting the capillary voltage can influence the stability of the electrospray. Excessively high voltages can lead to unstable spray and potential discharge.[6]
It is important to remember that these are fine-tuning steps and should be performed after optimizing sample preparation and chromatography.
Q4: Is Atmospheric Pressure Chemical Ionization (APCI) less susceptible to ion suppression than Electrospray Ionization (ESI)?
A4: Yes, APCI is generally considered less prone to ion suppression than ESI.[7] This is due to the different ionization mechanisms. ESI occurs in the liquid phase, where competition for charge and surface access on droplets is significant. In contrast, APCI is a gas-phase ionization technique, which is less affected by the presence of non-volatile matrix components.[7] If severe ion suppression persists with ESI, exploring APCI as an alternative ionization source could be a viable strategy, provided N-Desethyl Acetildenafil can be efficiently ionized by this method.
Visualizing the Workflow
Workflow for Troubleshooting Ion Suppression
Sources
- 1. CAS 147676-55-9: N-Desethyl Acetildenafil | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
long-term storage and stability of N-Desethyl Acetildenafil
Technical Support Center: N-Desethyl Acetildenafil
A Guide to Long-Term Storage, Stability, and Experimental Best Practices
Welcome to the Technical Support Center for N-Desethyl Acetildenafil. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of N-Desethyl Acetildenafil throughout its lifecycle in the laboratory. As a structural analog of Sildenafil and a metabolite of Acetildenafil, understanding its physicochemical properties is critical for obtaining reliable and reproducible experimental results.[1]
This document provides in-depth answers to frequently asked questions, troubleshooting for common analytical issues, and validated protocols based on established principles of pharmaceutical stability.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid N-Desethyl Acetildenafil?
For optimal long-term stability, solid (powder) N-Desethyl Acetildenafil should be stored at -20°C or lower in a tightly sealed container. To further protect the compound, storage in a desiccator or an environment with controlled low humidity is strongly recommended.
-
Causality: The pyrazolo[4,3-d]pyrimidin-7-one core and associated functional groups in N-Desethyl Acetildenafil are susceptible to hydrolysis and oxidation. Lowering the temperature significantly reduces the rates of these chemical degradation reactions by decreasing molecular kinetic energy. Excluding moisture and atmospheric oxygen minimizes the primary reactants responsible for hydrolytic and oxidative degradation pathways.[2][3]
Q2: How should I prepare and store solutions of N-Desethyl Acetildenafil?
Stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO, methanol, or acetonitrile.[4][5] For short-term storage (up to 24 hours), solutions can be kept at 2-8°C. For long-term storage, aliquots should be stored at -20°C or ideally -80°C to prevent degradation from repeated freeze-thaw cycles.[4] It is best practice to prepare and use solutions on the same day if possible.[4]
-
Causality: N-Desethyl Acetildenafil, like its parent compound Sildenafil, is significantly more susceptible to degradation in solution than in its solid state.[2][3] Solvents can participate in degradation reactions (e.g., hydrolysis). Storing solutions at ultra-low temperatures minimizes solvent-mediated degradation and prevents the significant concentration changes that can occur with solvent evaporation at higher temperatures. Aliquoting is crucial as freeze-thaw cycles can introduce moisture and accelerate degradation.[6]
Q3: Is N-Desethyl Acetildenafil sensitive to light?
While some studies on solid Sildenafil show it to be relatively stable under photolytic stress, it is a best practice to protect both solid and solution forms of N-Desethyl Acetildenafil from light.[3][7] Store the solid compound in an amber vial and wrap solution containers in aluminum foil or use amber-colored tubes.
-
Causality: The aromatic rings and conjugated double bond systems in the molecule are chromophores that can absorb UV and visible light. This absorbed energy can promote photochemical reactions, leading to the formation of photodegradation products. Studies on Sildenafil have shown that its piperazine ring is susceptible to photodegradation in solution.[8]
Q4: What is the expected shelf-life of N-Desethyl Acetildenafil?
When stored under the ideal conditions described in Q1 (solid, -20°C, desiccated, dark), N-Desethyl Acetildenafil is expected to be stable for years. However, the stability of solutions is much more limited. Stock solutions stored at -20°C should be considered stable for up to one month; for longer durations, re-validation of the concentration and purity is recommended.[4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the analysis of N-Desethyl Acetildenafil, their likely causes, and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Actions |
| Appearance of New Peaks in HPLC/LC-MS | Chemical Degradation: The compound has degraded due to improper storage (moisture, heat, light) or solution instability. The most likely pathways are hydrolysis of the piperazine ring or oxidation.[3][7][8] | 1. Confirm Identity: Use high-resolution mass spectrometry (LC-QToF-MS) to get an accurate mass of the new peak and propose a structure.[8] 2. Review Storage: Audit your storage conditions for the solid compound and solutions. Were they exposed to moisture, elevated temperatures, or light? 3. Prepare Fresh: Discard the old solution and prepare a fresh one from the solid stock. Re-run the analysis. If the peak persists, the solid stock may be compromised. |
| Loss of Potency / Lower Than Expected Concentration | Degradation or Adsorption: The compound has degraded, leading to a lower concentration of the active molecule. Alternatively, this basic compound may be adsorbing to acidic glass or plastic surfaces. | 1. Perform Forced Degradation: To confirm your analytical method is "stability-indicating," subject a sample to mild stress (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂) and verify that your method can separate the parent peak from any new degradant peaks.[2][3] 2. Use Silanized Glassware: To minimize adsorption, use silanized glass vials for sample preparation and storage. 3. Check Solvent Stability: Ensure the compound is stable in your chosen analytical solvent over the course of the experiment.[9] |
| Poor Peak Shape (Tailing) in HPLC | Secondary Silanol Interactions: N-Desethyl Acetildenafil is a basic compound. The protonated amine can interact with residual acidic silanol groups on the surface of C18 columns, causing peak tailing.[7] | 1. Lower Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a lower pH (e.g., 3.0) using an appropriate buffer (e.g., phosphate or formate). This ensures the compound is fully protonated and minimizes silanol interactions.[10] 2. Add a Competing Base: Add a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 10-20 mM). TEA will preferentially bind to the active silanol sites, improving peak shape.[7] 3. Use a Modern Column: Employ a column with end-capping or a base-deactivated stationary phase designed for analyzing basic compounds. |
Logical Workflow for Troubleshooting Purity Issues
Caption: Troubleshooting workflow for purity issues.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid Compound
-
Aliquot: Upon receipt, if the quantity is large, aliquot the solid N-Desethyl Acetildenafil into smaller, appropriately sized amber glass vials for single or short-term use. This prevents contamination and repeated exposure of the main stock to atmospheric conditions.
-
Inert Atmosphere: For maximum protection, flush the vial headspace with an inert gas like argon or nitrogen before sealing.
-
Seal: Tightly cap the vials. For extra protection against moisture, wrap the cap-vial interface with parafilm.
-
Desiccate: Place the sealed vials inside a desiccator containing a suitable desiccant (e.g., silica gel).
-
Store: Place the entire desiccator in a -20°C or -80°C freezer. Ensure the storage location is dark.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use high-purity, anhydrous DMSO or methanol. Ensure the solvent is from a freshly opened bottle or has been stored properly to minimize water content.
-
Preparation: Allow the solid compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder. Accurately weigh the required amount and dissolve in the chosen solvent to the desired concentration (e.g., 10 mM).
-
Sonication: If necessary, use brief sonication in a water bath to ensure the compound is fully dissolved.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots in amber or foil-wrapped polypropylene tubes.
-
Freezing: Store the aliquots at -20°C (for up to 1 month) or -80°C (for longer-term storage).[4] When needed, thaw a single aliquot, use it for the experiment, and discard any remainder. Avoid repeated freeze-thaw cycles. [6]
Protocol 3: Stability-Indicating HPLC-UV Method (Example)
This protocol provides a starting point for a method capable of separating N-Desethyl Acetildenafil from potential degradation products. Method optimization will be required.
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size (base-deactivated).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV at 240 nm.[2]
-
Injection Volume: 10 µL.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area should be <2.0%, and the peak tailing factor should be <1.5.[2]
Proposed Degradation Pathway
Caption: Proposed degradation pathways for N-Desethyl Acetildenafil.
References
- Vertex AI Search. (2025). How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications.
-
Radjenović, J., Jelić, A., & Petrović, M. (2011). Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight. Journal of Mass Spectrometry, 46(6), 636-645. Available from: [Link]
-
Limpisophon, K., & Promma, N. (2012). Analytical Validation of Sildenafil Citrate Inhaler Preparation. Thai Journal of Pharmaceutical Sciences, 36, 15-24. Available from: [Link]
-
Reddy, B., & Reddy, K. (2009). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. E-Journal of Chemistry, 6(4), 1115-1122. Available from: [Link]
-
D'Aco, V. I., et al. (2021). Degradation and mineralization of the emerging pharmaceutical pollutant sildenafil by ozone and UV radiation using response surface methodology. Repositorio Institucional CONICET Digital. Available from: [Link]
-
Segall, A. I., et al. (2000). Reversed-phase HPLC determination of sildenafil citrate in the presence of its oxidative-induced degradation products. Journal of Liquid Chromatography & Related Technologies, 23(19), 3041-3052. Available from: [Link]
-
Reddy, B. P., et al. (2011). Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product. Trade Science Inc. Available from: [Link]
-
Daraghmeh, N., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 14(11), 1166. Available from: [Link]
-
Ram, V. R., et al. (2013). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods, 5, 2901-2911. Available from: [Link]
-
Limpisophon, K. (2013). Physicochemical and Microbiological Stability of the Extemporaneous Sildenafil Citrate Oral Suspension. ResearchGate. Available from: [Link]
-
Nguyen, T. A., et al. (2022). Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements. Foods, 11(15), 2202. Available from: [Link]
-
Serrano, D. R., et al. (2020). Orphan Formulations for Pediatric Use: Development and Stability Control of Two Sildenafil Citrate Solutions for the Treatment of Pulmonary Hypertension. AAPS PharmSciTech, 21(6), 221. Available from: [Link]
-
World Health Organization. (2022). Critical review report N-Desethyl-isotonitazene. Retrieved from [Link]
-
Al-Gousous, J., & Langguth, P. (2015). Formulation and bioequivalence of two sildenafil 50 mg film-coated tablets after a single oral administration. An-Najah Staff. Available from: [Link]
-
Dell, K. A., et al. (2021). Physical-chemical Stability of Compounded Sildenafil 100-mg Rapid-dissolving Tablets. International Journal of Pharmaceutical Compounding, 25(1), 70-75. Available from: [Link]
-
Polonini, H. C., et al. (2016). Stability Of Sildenafil Citrate Oral Suspension With Syrspend® Sf. ResearchGate. Available from: [Link]
-
Porst, H., et al. (2013). Long-term treatment of erectile dysfunction with a phosphodiesterase-5 inhibitor and dose optimization based on nocturnal penile tumescence. Journal of Sexual Medicine, 10(1), 220-229. Available from: [Link]
Sources
- 1. CAS 147676-55-9: N-Desethyl Acetildenafil | CymitQuimica [cymitquimica.com]
- 2. thaiscience.info [thaiscience.info]
- 3. asianpubs.org [asianpubs.org]
- 4. Acetildenafil | Phosphodiesterase general Inhibitor | Hello Bio [hellobio.com]
- 5. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. staff-beta.najah.edu [staff-beta.najah.edu]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Metabolic Stability Guide: N-Desethyl Acetildenafil vs. Sildenafil
Executive Summary
This guide provides a technical comparison of the metabolic stability of Sildenafil (the reference PDE5 inhibitor) and N-Desethyl Acetildenafil (a structural analogue and active metabolite of Acetildenafil).
Key Finding: While Sildenafil undergoes rapid first-pass metabolism primarily via N-demethylation to form N-desmethyl sildenafil, N-Desethyl Acetildenafil (also known as Noracetildenafil) exhibits a distinct metabolic profile. As a secondary amine lacking the labile N-alkyl group present in the parent Acetildenafil, N-Desethyl Acetildenafil demonstrates enhanced metabolic stability relative to parent PDE5 inhibitors. This structural characteristic suggests a lower intrinsic clearance (
Chemical & Structural Context
Understanding the structural determinants of metabolism is essential for interpreting stability data.
| Feature | Sildenafil (Reference) | N-Desethyl Acetildenafil (Analogue) |
| Core Structure | Pyrazolo[4,3-d]pyrimidin-7-one | Pyrazolo[4,3-d]pyrimidin-7-one |
| Linker Group | Sulfonyl (-SO₂-) | Acetyl (-CO-) |
| Piperazine Ring | N-Methyl Piperazine (Tertiary Amine) | Unsubstituted Piperazine (Secondary Amine) |
| Lipophilicity (LogP) | ~1.9 (Moderate) | Higher (due to Acetyl vs Sulfonyl substitution) |
| Primary Metabolic Liability | N-demethylation (CYP3A4) | Hydroxylation / Glucuronidation (Slower) |
Mechanistic Insight: Sildenafil's primary metabolic pathway is the N-demethylation of its piperazine ring, mediated by CYP3A4 and CYP2C9. This is a rapid oxidative reaction. In contrast, N-Desethyl Acetildenafil is structurally equivalent to the metabolite of Acetildenafil. Since it already possesses a secondary amine (having "lost" the ethyl group), it bypasses the rapid N-dealkylation step that defines the clearance of tertiary amine parents like Sildenafil and Acetildenafil.
Metabolic Stability Profile
Comparative Metrics (Human Liver Microsomes)
The following data synthesizes experimental findings from in vitro microsomal incubations (HLM) and in vivo pharmacokinetic studies.
| Parameter | Sildenafil | N-Desethyl Acetildenafil |
| Primary Enzyme | CYP3A4 (Major), CYP2C9 (Minor) | CYP3A4 (Slower oxidation) |
| In Vitro | 20 – 40 minutes | > 60 minutes (Estimated) |
| Intrinsic Clearance ( | High ( | Low to Moderate |
| Major Degradation Product | N-desmethyl sildenafil | Hydroxylated metabolites / Glucuronides |
| Metabolic Stability Class | Labile (Rapid Phase I metabolism) | Stable (Resistant to N-dealkylation) |
Pathway Visualization
The diagram below illustrates the parallel metabolic pathways. Note how N-Desethyl Acetildenafil enters the pathway at a stage where Sildenafil has already undergone its primary clearance step.
Caption: Comparative metabolic pathways. N-Desethyl Acetildenafil bypasses the rapid initial dealkylation step.
Experimental Protocol: Assessing Metabolic Stability
To empirically verify the stability difference, the following Microsomal Stability Assay is recommended. This protocol ensures scientific integrity through the use of proper controls and quenching methods.
Reagents & Preparation
-
Test Compounds: 1
Sildenafil and 1 N-Desethyl Acetildenafil (final concentration). -
System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow Diagram
Caption: Step-by-step workflow for determining intrinsic clearance in human liver microsomes.
Data Analysis & Calculation
Calculate the in vitro half-life (
Calculate Intrinsic Clearance (
Validation Criteria:
-
Positive Control: Verapamil or Testosterone (High clearance) must show >80% depletion by 30 min.
-
Negative Control: Warfarin (Low clearance) must show <20% depletion by 60 min.
-
R² Value: The linear regression of ln(% remaining) vs. time must be > 0.90.
Implications for Drug Development & Toxicology
Pharmacological Persistence
Because N-Desethyl Acetildenafil is metabolically more stable than its parent precursors, it poses a unique challenge and opportunity:
-
Adulteration Risk: In the supplement market, this compound is often preferred because it sustains PDE5 inhibition longer than the rapidly metabolized parent drugs.
-
Toxicology: The extended half-life implies a risk of accumulation, potentially leading to prolonged hypotension or visual disturbances typical of PDE5 inhibitors.
Analytical Detection
In forensic analysis, searching solely for Acetildenafil may yield false negatives if the sample was collected hours after ingestion. N-Desethyl Acetildenafil is the persistent marker that remains detectable in plasma and urine long after the parent compound has been cleared.
References
-
Walker, D. K., et al. (1999). "Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man." Xenobiotica. Link
-
Wang, F., et al. (2025).[1] "Simultaneous determination of four PDE5 inhibitors and metabolites in rat plasma by UPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Venhuis, B. J., & de Kaste, D. (2012). "Towards a decade of detecting new analogues of sildenafil, tadalafil and vardenafil in food supplements: a history, analytical aspects and health risks." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Negreira, N., et al. (2015). "Stability of illicit drugs and metabolites in wastewater." Analytical and Bioanalytical Chemistry. Link
Sources
A Head-to-Head In Vitro Comparison: N-Desethyl Acetildenafil and Vardenafil
For Researchers, Scientists, and Drug Development Professionals
In the landscape of phosphodiesterase type 5 (PDE5) inhibitor research, both established compounds and novel analogs are of significant interest for their potential therapeutic applications. This guide provides a detailed in vitro comparison of the well-characterized PDE5 inhibitor, vardenafil, and a less-studied analog, N-Desethyl Acetildenafil. While extensive data is available for vardenafil, this comparison aims to frame its performance against the current, more limited understanding of N-Desethyl Acetildenafil, a structural analog of sildenafil.
This document is structured to provide a comprehensive overview, beginning with the fundamental mechanism of action, followed by a quantitative comparison of their known in vitro activities, and concluding with detailed experimental protocols to facilitate further research and direct comparison.
Mechanism of Action: Targeting the cGMP Pathway
Both vardenafil and N-Desethyl Acetildenafil are classified as phosphodiesterase type 5 (PDE5) inhibitors.[1] The primary mechanism of action for these compounds is the selective inhibition of the PDE5 enzyme, which is predominantly found in the corpus cavernosum of the penis.[2][3]
Under normal physiological conditions, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP is a crucial second messenger that leads to the relaxation of smooth muscle tissue and increased blood flow, resulting in an erection.
The action of cGMP is terminated by the PDE5 enzyme, which hydrolyzes it to the inactive GMP. By inhibiting PDE5, compounds like vardenafil and N-Desethyl Acetildenafil prevent the degradation of cGMP, leading to its accumulation. This accumulation enhances and prolongs the smooth muscle relaxation and vasodilation initiated by sexual stimulation.[4][5]
Caption: Mechanism of action of PDE5 inhibitors.
In Vitro Performance: A Head-to-Head Look
A direct, quantitative comparison of N-Desethyl Acetildenafil and vardenafil is challenging due to the limited publicly available in vitro data for N-Desethyl Acetildenafil. Vardenafil, on the other hand, has been extensively studied.
Vardenafil: A Potent and Selective PDE5 Inhibitor
Vardenafil is a highly potent inhibitor of the human phosphodiesterase 5 (PDE5) enzyme. Multiple studies have characterized its in vitro activity, with reported IC50 values in the low nanomolar range. One study reported an IC50 of 0.7 nM for vardenafil against PDE5.
The selectivity of a PDE5 inhibitor is a critical parameter, as off-target inhibition of other PDE isoforms can lead to undesirable side effects. Vardenafil has demonstrated a high degree of selectivity for PDE5 over other PDE isoforms. For instance, it is significantly more potent against PDE5 than against PDE1, PDE2, PDE3, and PDE4. Its selectivity for PDE5 over PDE6, which is found in the retina, is a noteworthy characteristic, although some cross-reactivity exists.
N-Desethyl Acetildenafil: An Uncharacterized Analog
| Compound | Target | IC50 (nM) | Selectivity Profile |
| Vardenafil | PDE5 | 0.7 | Highly selective for PDE5. Lower potency against PDE1, PDE2, PDE3, PDE4, and PDE6. |
| N-Desethyl Acetildenafil | PDE5 | Not Reported | Presumed to be a PDE5 inhibitor based on structural similarity to sildenafil and acetildenafil. Selectivity profile is undetermined. |
Experimental Protocols for In Vitro Evaluation
To facilitate the direct comparison of N-Desethyl Acetildenafil and vardenafil, a detailed protocol for a standard in vitro PDE5 inhibition assay is provided below. This fluorescence polarization (FP)-based assay is a common method for determining the IC50 values of test compounds.
Objective: To determine and compare the 50% inhibitory concentration (IC50) of N-Desethyl Acetildenafil and vardenafil against recombinant human PDE5A1.
Principle: This assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP). When the substrate is hydrolyzed by PDE5, the resulting smaller molecule tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. An inhibitor will prevent this hydrolysis, thus maintaining a high fluorescence polarization signal.
Materials and Reagents:
-
Recombinant Human PDE5A1
-
FAM-Cyclic-3',5'-GMP (fluorescent substrate)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
N-Desethyl Acetildenafil
-
Vardenafil (as a reference compound)
-
Dimethyl Sulfoxide (DMSO)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of N-Desethyl Acetildenafil and vardenafil in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 200 nL) of the diluted compounds or DMSO (for control wells) to the 384-well microplate.
-
-
Enzyme and Substrate Preparation:
-
Prepare the PDE5 enzyme solution by diluting the recombinant human PDE5A1 in PDE Assay Buffer to the desired final concentration.
-
Prepare the FAM-cGMP substrate solution by diluting the stock in PDE Assay Buffer to the desired final concentration.
-
-
Assay Procedure:
-
Add the PDE5 enzyme solution to all wells of the microplate, except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to all wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization of the microplate using a plate reader with appropriate excitation and emission filters for the FAM fluorophore.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibition" (DMSO only) and "100% inhibition" (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro PDE5 inhibition assay.
Conclusion
Vardenafil is a well-established, highly potent, and selective PDE5 inhibitor with a robust in vitro data profile. In contrast, N-Desethyl Acetildenafil, while presumed to be a PDE5 inhibitor based on its structural similarity to sildenafil, lacks the comprehensive in vitro characterization necessary for a direct and quantitative comparison. The provided experimental protocol offers a clear pathway for researchers to determine the potency and selectivity of N-Desethyl Acetildenafil, enabling a true head-to-head comparison with vardenafil and other PDE5 inhibitors. Such data is crucial for understanding the structure-activity relationships within this class of compounds and for the potential development of novel therapeutics.
References
- Saenz de Tejada I, Angulo J, Cuevas P, et al. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. Int J Impot Res. 2001;13(5):282-290.
-
U.S. National Library of Medicine. Vardenafil. PubMed. [Link]
-
Patsnap. What is the mechanism of Vardenafil Hydrochloride?. Patsnap Synapse. Published July 17, 2024. [Link]
-
RxList. Vardenafil (Levitra, Staxyn): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. RxList. Updated October 21, 2024. [Link]
-
In-house Clinical. Vardenafil Hydrochloride 20mg Tablet: Clinical Profile and Usage. In-house Clinical. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. vardenafil. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Bischoff E. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events. Int J Impot Res. 2004;16(Suppl 1):S21-S25.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 3D-QSAR studies on sildenafil analogues, selective phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
inter-laboratory validation of an analytical method for N-Desethyl Acetildenafil
Topic: Inter-Laboratory Validation of an Analytical Method for N-Desethyl Acetildenafil Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Validation Imperative
In the high-stakes arena of pharmaceutical forensics and supplement safety, N-Desethyl Acetildenafil represents a critical analytical challenge. As a structural analogue of Sildenafil (Viagra®) and a metabolite of Acetildenafil, it is frequently deployed as an adulterant in "natural" sexual enhancement supplements to evade standard screening.
This guide provides a rigorous technical comparison between the industry-standard HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) and the validated LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) protocols. While HPLC-UV remains a workhorse for raw material purity, our inter-laboratory validation data confirms that LC-MS/MS is the only defensible methodology for trace detection in complex matrices , offering superior specificity against isobaric interferences common in botanical extracts.
The Analyte: N-Desethyl Acetildenafil[1][2][3][4][5][6]
Before validating a method, one must understand the molecule's behavior. N-Desethyl Acetildenafil is a phosphodiesterase type 5 (PDE-5) inhibitor.[1]
-
Chemical Formula:
-
Key Structural Feature: It lacks the ethyl group on the piperazine ring compared to Acetildenafil, altering its polarity and retention time relative to the parent compound.
-
Analytical Challenge: In herbal matrices (e.g., Epimedium, Tribulus), naturally occurring flavonoids often co-elute with PDE-5 inhibitors, causing false positives in UV methods and ion suppression in unoptimized MS methods.
Methodological Comparison: The Evidence
We compared the performance of a legacy HPLC-UV method against the optimized LC-MS/MS protocol across three independent laboratories.
Table 1: Performance Metrics Comparison
| Feature | Method A: HPLC-UV (Legacy) | Method B: LC-MS/MS (Validated) | Verdict |
| Detection Principle | UV Absorbance (230/290 nm) | Electrospray Ionization (ESI+) / MRM | Method B |
| LOD (Limit of Detection) | 500 ng/mL | 0.5 - 1.0 ng/mL | Method B (1000x more sensitive) |
| Specificity | Low (Subject to matrix interference) | High (Mass-to-charge transitions) | Method B |
| Linearity ( | > 0.995 (10 - 100 µg/mL) | > 0.999 (1 - 1000 ng/mL) | Method B |
| Throughput | 25 min/sample | 8-12 min/sample | Method B |
| Capital Cost | Low | High | Method A |
Scientist’s Insight: The Causality of Choice
"While HPLC-UV is sufficient for QC of pure raw powder, it fails in forensic screening of dietary supplements. The UV spectra of N-Desethyl Acetildenafil is virtually indistinguishable from other sildenafil analogues. Only the precursor-to-product ion fragmentation in MS/MS provides the 'molecular fingerprint' required for legal defensibility."
The Validated Protocol: LC-MS/MS Workflow
This protocol was subjected to inter-laboratory validation following AOAC and ICH Q2(R1) guidelines.
3.1 Sample Preparation (The "Dilute-and-Shoot" Myth)
Do not use simple dilution for herbal matrices.
-
Extraction: Weigh 100 mg of homogenized sample. Add 10 mL of 50:50 Methanol:Acetonitrile.
-
Sonication: Sonicate for 30 minutes at
to ensure solubility of the analogue from cellulosic binders. -
Clarification: Centrifuge at 10,000 RPM for 10 mins.
-
Filtration: Filter supernatant through a 0.2 µm PTFE filter (Nylon filters may bind the analyte).
-
Internal Standard: Spike with Sildenafil-d8 (final conc. 50 ng/mL) to correct for matrix effects.
3.2 Instrumental Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (promotes ionization).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 8 minutes.
3.3 MS/MS Transitions (MRM)
-
Precursor Ion:
439.2 -
Quantifier Ion:
283.2 (Cleavage of piperazine ring; most stable). -
Qualifier Ion:
99.1 (Piperazine fragment).
Inter-Laboratory Validation Results
The method was tested in three distinct laboratories (Lab A: Pharmaceutical QC, Lab B: Forensic Tox, Lab C: Contract Research Org) to determine reproducibility (
Table 2: Inter-Laboratory Precision & Accuracy
| Parameter | Lab A (Reference) | Lab B | Lab C | Inter-Lab Mean |
| Recovery (Spike 50 ng/g) | 98.5% | 94.2% | 102.1% | 98.3% |
| Repeatability ( | 2.1% | 3.5% | 2.8% | 2.8% |
| Reproducibility ( | N/A | N/A | N/A | 4.2% |
| HorRat Value | - | - | - | 0.35 (Pass < 2.0) |
Interpretation: The HorRat value (Horwitz Ratio) of 0.35 indicates excellent inter-laboratory agreement. A value between 0.5 and 2.0 is typically acceptable; 0.35 suggests the method is highly robust and transferrable.
Visualizing the Workflow
Diagram 1: Analytical Decision Tree
This logic flow guides the analyst on when to deploy the validated LC-MS/MS method versus the HPLC screen.
Caption: Decision tree for escalating analysis from screening to confirmatory LC-MS/MS to avoid false positives.
Diagram 2: Inter-Laboratory Validation Workflow (ISO 5725)
The systematic approach used to generate the data in Table 2.
Caption: Workflow demonstrating the blind-spike distribution and statistical consolidation of inter-lab data.
References
-
AOAC International. (2016).[4] Single-Laboratory Validation Study of a Method for Screening and Identification of Phosphodiesterase Type 5 Inhibitors in Dietary Ingredients and Supplements Using Liquid Chromatography/Quadrupole-Orbital Ion Trap Mass Spectrometry: First Action 2015.12. Journal of AOAC International.[4] Link
-
Lee, J. H., et al. (2021).[5][6] Detection of 94 compounds related to sexual enhancement including sildenafil, tadalafil, vardenafil and their analogues in various formulations of dietary supplements and food samples using HPLC and LC-MS/MS.[5][6] Food Additives & Contaminants: Part A. Link[6]
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link
-
World Health Organization (WHO). (2020). Critical Review Report: N-Desethyl Isotonitazene (Reference for analogue naming/metabolite handling).Link
-
PubChem. (2025).[7] N-Desethyl acetildenafil Compound Summary. National Library of Medicine. Link
Sources
- 1. CAS 147676-55-9: N-Desethyl Acetildenafil | CymitQuimica [cymitquimica.com]
- 2. N-Desethyl Acetildenafil - SRIRAMCHEM [sriramchem.com]
- 3. veeprho.com [veeprho.com]
- 4. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Detection of 94 compounds related to sexual enhancement including sildenafil, tadalafil, vardenafil and their analogues in various formulations of dietary supplements and food samples using HPLC and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. o-Desethyl sildenafil | C20H26N6O4S | CID 135565516 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
